molecular formula C12H9NO B1599328 9H-carbazol-1-ol CAS No. 61601-54-5

9H-carbazol-1-ol

カタログ番号: B1599328
CAS番号: 61601-54-5
分子量: 183.21 g/mol
InChIキー: QBPAUIDFWFXLKB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9H-Carbazol-1-ol, a compound of significant interest in organic and medicinal chemistry research, is provided for laboratory use. It is a carbazole derivative with the molecular formula C12H9NO and an average mass of 183.210 Da . This compound is identified by the CAS Registry Number 61601-54-5 and is available for research and development purposes. Carbazole-based structures like 9H-Carbazol-1-ol are important scaffolds in material science and pharmaceutical research due to their unique photophysical properties and biological activity. The compound's structure, featuring a hydroxyl group on the carbazole ring system, makes it a valuable intermediate for the synthesis of more complex molecules, including various N-substituted derivatives such as 1-hydroxy-N-methylcarbazole . Researchers can utilize this building block in exploring new chemical entities. This product is labeled with the appropriate hazard statements H315 and H319, indicating it may cause skin irritation and serious eye irritation . Researchers should handle it with standard safety precautions, including wearing protective equipment. It is recommended to store the material sealed in a dry environment at room temperature . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

9H-carbazol-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPAUIDFWFXLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210618
Record name 1-Hydroxycarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61601-54-5
Record name 1-Hydroxycarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061601545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxycarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Spectroscopic Data Interpretation for 9H-Carbazol-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Framework[1]

9H-carbazol-1-ol (1-hydroxycarbazole, CAS 61601-54-5) represents a critical isomeric scaffold in the development of functional organic materials (OLEDs) and pharmaceutical intermediates (e.g., Carvedilol analogs, antioxidative agents). Unlike its more common isomers (2-, 3-, and 4-hydroxycarbazole), the 1-hydroxy derivative possesses a unique peri-interaction between the hydroxyl group at position 1 and the pyrrolic amine (NH) at position 9.

This guide provides a rigorous, self-validating framework for the structural elucidation of 9H-carbazol-1-ol. It moves beyond simple peak listing to explain the causality of spectral features, ensuring researchers can confidently distinguish this isomer from its structural analogs.

The Structural Core: The 1,9-Peri Interaction

The defining feature of 9H-carbazol-1-ol is the proximity of the hydroxyl oxygen to the carbazole nitrogen.

  • Electronic Environment: The electron-rich oxygen atom at C1 influences the electron density of the N-H bond through both inductive effects (

    
    -bond withdrawal) and potential hydrogen bonding interactions.
    
  • Symmetry Breaking: Substitution at C1 disrupts the

    
     symmetry of the parent carbazole, creating two distinct aromatic spin systems: a tri-substituted ring (Ring A) and a tetra-substituted ring (Ring B).
    

Part 2: Spectroscopic Characterization & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive tool for identification is


H NMR. The protocol below uses DMSO-d

to minimize proton exchange and visualize labile protons (OH and NH).

H NMR Interpretation Logic
  • The Labile Protons (NH & OH):

    • NH (Position 9): Typically appears as a broad singlet downfield (

      
       ppm). In the 1-isomer, this proton may experience deshielding due to the proximity of the electronegative oxygen at C1.
      
    • OH (Position 1): Appears as a sharp singlet (

      
       ppm) in dry DMSO-d
      
      
      
      . Crucial Test: Upon addition of D
      
      
      O, both NH and OH signals must disappear.
  • Ring A (Substituted): Contains 3 protons (H2, H3, H4).

    • H2 (Ortho to OH): Doublet (d),

      
       Hz.[1] Shielded by the OH group (upfield shift relative to carbazole).
      
    • H3 (Meta to OH): Triplet (t) or Doublet of Doublets (dd),

      
       Hz.
      
    • H4 (Para to OH): Doublet (d).[2][3]

  • Ring B (Unsubstituted): Contains 4 protons (H5, H6, H7, H8).

    • H5: Doublet (d), typically the most deshielded aromatic proton (

      
       ppm) due to the anisotropic effect of the aromatic system (similar to parent carbazole).
      
    • H8: Doublet (d), adjacent to NH.

    • H6/H7: Multiplets (m).

Quantitative Data Table (DMSO-d

, 400 MHz)

Note: Values are representative ranges based on carbazole derivative literature.

PositionTypeMultiplicityShift (

, ppm)
Interpretation
NH 9-Hbr s11.10 - 11.30Pyrrolic NH; Exchangeable with D

O.
OH 1-OHs9.60 - 9.90Phenolic OH; Exchangeable.[4]
H5 Ar-Hd8.05 - 8.15Deshielded "bay" proton (Ring B).
H4 Ar-Hd7.50 - 7.60Ring A (Para to OH).
H2 Ar-Hd6.80 - 7.00Ring A (Ortho to OH); Shielded by OH.
H3 Ar-Ht / dd7.10 - 7.25Ring A (Meta to OH).
H8 Ar-Hd7.45 - 7.55Ring B (Adjacent to NH).
H6, H7 Ar-Hm7.15 - 7.40Ring B (remaining protons).
Infrared (IR) Spectroscopy

IR provides rapid confirmation of functional groups and H-bonding status.

  • O-H Stretch: A broad band at

    
     cm
    
    
    
    . In the 1-isomer, intramolecular H-bonding (if present in solid state) or intermolecular bonding will broaden and redshift this peak.
  • N-H Stretch: Sharp band around

    
     cm
    
    
    
    (free) or broadened if H-bonded.
  • C-O Stretch: Strong band at

    
     cm
    
    
    
    , characteristic of phenols.
Mass Spectrometry (MS)[4][6][7][8]
  • Molecular Ion (

    
    ):  m/z 183.1 (Base peak).
    
  • Fragmentation:

    • [M - H]

      
      :  m/z 182 (Stable radical cation).
      
    • [M - CO/CHO]

      
      :  Loss of 28/29 mass units (m/z ~154/155), diagnostic of phenols (expulsion of CO from the ring).
      

Part 3: Experimental Protocol for Validation

To ensure scientific integrity, the following protocol is designed to be self-validating . If the results do not match the logic steps, the sample is likely an impurity or a different isomer.

Step 1: Sample Preparation
  • Dissolve ~5 mg of the sample in 0.6 mL of dry DMSO-d

    
     .
    
    • Why? CDCl

      
       often leads to broad, unrecognizable OH/NH signals due to exchange with trace water. DMSO "locks" the protons via H-bonding, yielding sharp singlets.
      
  • Ensure the solution is clear and free of suspended solids.

Step 2: The "Exchange" Test
  • Acquire the standard

    
    H NMR spectrum.
    
  • Add 1-2 drops of D

    
    O to the NMR tube and shake.
    
  • Re-acquire the spectrum.

    • Validation: The signals at ~11.2 ppm (NH) and ~9.7 ppm (OH) must disappear. If they remain, they are likely CH protons from impurities.

Step 3: The "Symmetry" Check
  • Analyze the integration of the aromatic region (

    
     ppm).
    
  • Validation: The total integration must equal 7 protons.

  • Count the spin systems. You must identify one 3-spin system (Ring A) and one 4-spin system (Ring B). Use COSY (Correlation Spectroscopy) if multiplets overlap.

Part 4: Isomeric Differentiation Matrix

Distinguishing the 1-isomer from the commercially common 2- and 4-isomers is the most frequent challenge.

Feature1-Hydroxycarbazole 2-Hydroxycarbazole 4-Hydroxycarbazole
Symmetry

(Asymmetric)

(Asymmetric)

(Asymmetric)
H2 Signal Doublet (Ortho to OH)Singlet (H1 is isolated)Doublet
H1 Signal Absent Singlet (at ~6.9 ppm)Doublet
H5 Signal Doublet (~8.1 ppm)Doublet (~8.0 ppm)Doublet (~8.2 ppm, deshielded by OH proximity in bay region)
Fluorescence Blue emission; Anion sensitiveBlue emissionBlue emission
Key Differentiator No singlet in aromatic region (except broad NH/OH).[5]Sharp Singlet (H1) at ~6.9 ppm.H5 is significantly downfield due to "bay" effect of OH.

Part 5: Visualizations

Workflow: Structural Elucidation Logic

This diagram outlines the decision process for confirming the identity of 9H-carbazol-1-ol.

StructuralElucidation Start Unknown Carbazole Sample MS_Check Mass Spec Analysis (Expected m/z 183) Start->MS_Check NMR_Prep 1H NMR in DMSO-d6 MS_Check->NMR_Prep Exchange_Test D2O Exchange Test NMR_Prep->Exchange_Test Signals_Lost Signals at 11.2 & 9.7 ppm disappear? Exchange_Test->Signals_Lost Signals_Lost->MS_Check No (Check Purity) Coupling_Analysis Aromatic Coupling Analysis Signals_Lost->Coupling_Analysis Yes Singlet_Check Is there an aromatic Singlet (approx 6.8-7.0 ppm)? Coupling_Analysis->Singlet_Check Is_2_Isomer Likely 2-Hydroxycarbazole (H1 is a singlet) Singlet_Check->Is_2_Isomer Yes (H1) Is_3_Isomer Likely 3-Hydroxycarbazole (H4 is a singlet) Singlet_Check->Is_3_Isomer Yes (H4) Confirm_1 CONFIRMED: 9H-Carbazol-1-ol (No aromatic singlets, 3+4 spin systems) Singlet_Check->Confirm_1 No

Caption: Logic flow for distinguishing 9H-carbazol-1-ol from its isomers using NMR spectral features.

Mechanism: 1,9-Peri Interaction

This diagram illustrates the unique spatial relationship between the 1-OH and 9-NH groups.

PeriInteraction cluster_effect Spectroscopic Consequence C1 C1 Carbon OH Hydroxyl Group (OH) (H-Bond Acceptor/Donor) C1->OH C-O Bond C9a Bridgehead C9a C1->C9a Aromatic Bond NH Amine Proton (NH) (Acidic) OH->NH Peri-Interaction (Steric/Electronic) Effect2 Anion Sensing Capability OH->Effect2 N9 Pyrrolic Nitrogen (N9) C9a->N9 C-N Bond N9->NH N-H Bond Effect1 Deshielded NH Signal NH->Effect1

Caption: Visualization of the steric and electronic peri-interaction at the 1,9-position of the carbazole ring.

Part 6: References

  • PubChem. (n.d.). 1-Hydroxycarbazole | C12H9NO.[4][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Schmidt, A., et al. (2009). Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria. Applied Microbiology and Biotechnology. (Demonstrates biotransformation to 1-ol and NMR characterization).

  • Martin, A. E., & Rajendra Prasad, K. J. (2007).[7] Synthetic Utility of 1-Hydroxycarbazole-2-carbaldehydes. Collection of Czechoslovak Chemical Communications. (Provides synthetic routes and spectral data for 1-hydroxy derivatives).

  • Gale, P. A., et al. (2022). Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions. Biosensors. (Discusses fluorescence properties and anion binding of 1-hydroxycarbazole).

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. (General reference for shift assignments).

Sources

A Guide to the Crystal Structure Analysis of 9H-Carbazol-1-ol: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive walkthrough for the determination and analysis of the single-crystal X-ray structure of 9H-carbazol-1-ol, a significant heterocyclic compound. Carbazole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, recognized for their diverse biological activities and unique optoelectronic properties.[1][2] A precise understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and the development of novel functional materials.[3]

This document is structured to guide researchers, from synthetic chemists to crystallographers, through the critical stages of investigation: synthesis and crystallization, data acquisition via X-ray diffraction, and in-depth structural analysis and interpretation. The methodologies described herein are grounded in established protocols and best practices, drawing insights from the analysis of closely related carbazole structures.

Synthesis and High-Purity Crystallization of 9H-Carbazol-1-ol

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. Impurities can inhibit crystal growth or lead to disordered structures, complicating analysis. While various synthetic routes to carbazole derivatives exist, a common approach involves the functionalization of a pre-formed carbazole ring system.[4][5][6]

Proposed Synthetic Strategy

A plausible route to 9H-carbazol-1-ol could involve the demethylation of 1-methoxy-9H-carbazole. The synthesis would proceed in two main stages:

  • Synthesis of 1-methoxy-9H-carbazole: This can be achieved through various known methods, such as the Ullmann condensation or a Buchwald-Hartwig amination, followed by cyclization.

  • Demethylation: The 1-methoxy-9H-carbazole can be treated with a demethylating agent like boron tribromide (BBr₃) in an appropriate solvent (e.g., dichloromethane) to yield the desired 9H-carbazol-1-ol.

Following synthesis, rigorous purification is essential. Column chromatography using a silica gel stationary phase with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is a standard method for isolating the pure product.[7] The purity of the final compound should be verified by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]

Crystallization: The Art of Growing Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Key Considerations for Crystallization:

  • Solvent Selection: A solvent or solvent system should be chosen in which the compound has moderate solubility. If the compound is too soluble, it will be difficult to achieve the supersaturation required for crystal growth. If it is poorly soluble, it may precipitate as an amorphous powder.

  • Slow Evaporation: This is the simplest and most common crystallization technique. A saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

  • Vapor Diffusion: This method is useful for smaller quantities of material. A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Temperature Gradient: For some compounds, crystallization can be induced by slowly cooling a saturated solution.

For 9H-carbazol-1-ol, a polar protic solvent like ethanol or methanol, or a mixture with a less polar solvent like dichloromethane, could be a good starting point for crystallization experiments.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using SC-XRD.

Experimental Workflow for SC-XRD

The following diagram outlines the typical workflow for a single-crystal X-ray diffraction experiment.

sc_xrd_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution crystal_selection Crystal Selection & Mounting diffractometer Mount on Diffractometer crystal_selection->diffractometer Transfer unit_cell Unit Cell Determination diffractometer->unit_cell Initial Frames data_collection Full Data Collection unit_cell->data_collection Indexing integration Integration & Scaling data_collection->integration Raw Data space_group Space Group Determination integration->space_group solve Structure Solution (e.g., Direct Methods) space_group->solve refine Structure Refinement solve->refine validate Validation (e.g., CheckCIF) refine->validate

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol for Data Acquisition and Processing
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures).

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[10][11] A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial atomic positions are determined using methods like Patterson or direct methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using tools like PLATON and submitted to crystallographic databases.

Structural Insights into 9H-Carbazol-1-ol

Based on the analysis of related carbazole derivatives, we can anticipate several key structural features for 9H-carbazol-1-ol.[12][13][14]

Molecular Geometry

The carbazole core is expected to be largely planar, consisting of two fused benzene rings and a central pyrrole ring.[10] The dihedral angle between the two benzene rings is typically small, indicating a high degree of planarity.[10][13] The hydroxyl group at the C1 position will likely influence the local electronic structure and participate in hydrogen bonding.

Crystallographic Data Summary (Hypothetical)

The following table presents a hypothetical summary of the crystallographic data that might be obtained for 9H-carbazol-1-ol, based on typical values for similar organic molecules.

ParameterHypothetical Value
Chemical FormulaC₁₂H₉NO
Formula Weight183.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 8.5
b (Å)~ 6.0
c (Å)~ 16.0
β (°)~ 95
Volume (ų)~ 810
Z4
Density (calculated) (g/cm³)~ 1.50
R-factor< 0.05
Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 9H-carbazol-1-ol is expected to be dominated by a network of hydrogen bonds and π-π stacking interactions.

  • Hydrogen Bonding: The hydroxyl group (-OH) and the amine group (-NH) of the carbazole ring are both capable of acting as hydrogen bond donors. The oxygen atom of the hydroxyl group and the nitrogen atom of a neighboring molecule can act as hydrogen bond acceptors. This is likely to lead to the formation of chains or sheets of molecules within the crystal lattice.[12][13]

  • π-π Stacking: The planar carbazole rings are expected to exhibit significant π-π stacking interactions, further stabilizing the crystal structure.[13] These interactions play a crucial role in the electronic properties of carbazole-based materials.

The interplay of these non-covalent interactions dictates the overall supramolecular architecture, which in turn influences the bulk properties of the material.

The following diagram illustrates the potential intermolecular interactions that could be observed in the crystal structure of 9H-carbazol-1-ol.

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B A_N N-H B_O O-H A_N->B_O N-H···O H-Bond A_O O-H B_N N-H A_O->B_N O-H···N H-Bond A_Ring Carbazole Ring B_Ring Carbazole Ring A_Ring->B_Ring π-π Stacking

Caption: Potential hydrogen bonding and π-π stacking interactions in 9H-carbazol-1-ol.

Conclusion and Future Directions

A thorough crystal structure analysis of 9H-carbazol-1-ol provides invaluable information for understanding its chemical and physical properties. The detailed knowledge of its molecular geometry and intermolecular interactions can guide the design of new carbazole derivatives with tailored properties for applications in drug discovery and materials science. Further studies could involve computational modeling, such as Density Functional Theory (DFT) calculations, to complement the experimental X-ray data and provide deeper insights into the electronic structure and reactivity of this important molecule.[9][15]

References

  • S. M. H. Salem, M. El Samak, Y. M. Abdel Aziz, M. H. Aboutaleb, and S. Takizawa, "Antimicrobial, Structural, Optical, and Redox Profiling of 7 H -Benzo[ c ]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study," ACS Omega, vol. 10, no. 45, pp. 52387–52401, Nov. 2025. [Online]. Available: [Link]

  • N. Haridharan, V. Ramkumar, and R. Dhamodharan, "3-(9H-Carbazol-9-yl)propan-1-ol," Acta Crystallographica Section E: Crystallographic Communications, vol. E67, no. 1, p. o180, Jan. 2011. [Online]. Available: [Link]

  • J. Simpson, C. L. O. G. Ramage, and A. D. G. R. Petrie, "Crystal structure of 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione," Acta Crystallographica Section E: Crystallographic Communications, vol. 73, no. 7, pp. 1066–1069, Jul. 2017. [Online]. Available: [Link]

  • A. Alaraji, "Synthesis of new 9H-Carbazole derivatives," Iraqi Journal of Science, vol. 54, no. 4 Supplement, pp. 983–993, 2013. [Online]. Available: [Link]

  • S. Gunaseelan, A. T. Thiruvalluvar, A. E. Martin, and K. J. R. Prasad, "Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde," Acta Crystallographica Section E: Crystallographic Communications, vol. 63, no. 9, pp. o3836–o3838, Sep. 2007. [Online]. Available: [Link]

  • M. S. H. Salem, M. El Samak, Y. M. Abdel Aziz, M. H. Aboutaleb, and S. Takizawa, "Chemical structure of 9H‐carbazole and advances reported in its functionalization," ChemistrySelect, vol. 10, no. 45, pp. 13865-13885, 2025. [Online]. Available: [Link]

  • S. Munawar, A. F. Zahoor, A. Mansha, and A. Irfan, "Update on novel synthetic approaches towards the construction of carbazole nuclei: a review," RSC Advances, vol. 14, no. 1, pp. 1-25, 2024. [Online]. Available: [Link]

  • Y. Zhang, et al., "9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]," IUCrData, vol. 6, no. 5, p. x210530, 2021. [Online]. Available: [Link]

  • A. Alaraji, "Synthesis of new 9H-Carbazole derivatives," Iraqi Journal of Science, vol. 54, no. 4, pp. 983-993, 2013. [Online]. Available: [Link]

  • O. B. Oloyede, "Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods," Scholarena, vol. 2, no. 1, pp. 1-8, 2018. [Online]. Available: [Link]

  • N. Haridharan, V. Ramkumar, and R. Dhamodharan, "3-(9H-Carbazol-9-yl)propan-1-ol," Acta Crystallographica Section E: Crystallographic Communications, vol. 67, no. 1, p. o180, 2011. [Online]. Available: [Link]

  • S. A. Ali, M. Parveen, and A. M. Malla, "X-ray and DFT structural study of some carbazole-substituted imines," Journal of Molecular Structure, vol. 1108, pp. 583-591, 2016. [Online]. Available: [Link]

  • Y. Zhang, et al., "Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents," Frontiers in Chemistry, vol. 10, p. 978013, 2022. [Online]. Available: [Link]

  • J. Y. Mane, K. H. Michaelian, S. R. Stoyanov, B. E. Billinghurst, and J. Zhao, "Computational and infrared spectroscopic investigations of N-substituted carbazoles," Physical Chemistry Chemical Physics, vol. 23, no. 14, pp. 8487-8501, 2021. [Online]. Available: [Link]

  • A. A. Isin, et al., "3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study," Journal of Biomolecular Structure and Dynamics, vol. 40, no. 1, pp. 1-15, 2022. [Online]. Available: [Link]

  • S. M. Hofmann, et al., "1-(4-Fluorobenzoyl)-9H-carbazole," Molbank, vol. 2018, no. 3, p. M1009, 2018. [Online]. Available: [Link]

  • A. A. Al-Amiery, et al., "Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold," Molecules, vol. 28, no. 5, p. 2345, 2023. [Online]. Available: [Link]

  • A. M. Messinis, et al., "Assessing Carbazole Derivatives as Single-Electron Photoreductants," The Journal of Organic Chemistry, vol. 87, no. 24, pp. 16584–16593, 2022. [Online]. Available: [Link]

Sources

Tautomerism and Stability of Hydroxypyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tautomeric equilibrium of hydroxypyridines is not merely a structural curiosity but a fundamental determinant of pharmacokinetics, receptor binding affinity, and solid-state stability in drug development. This guide provides a rigorous analysis of the 2-, 3-, and 4-hydroxypyridine systems, distinguishing the lactam-lactim tautomerism of the 2- and 4-isomers from the enol-zwitterion equilibrium of the 3-isomer.[1] It offers validated experimental protocols and computational strategies to predict and manipulate these states for rational drug design.[1]

Mechanistic Underpinnings of Tautomerism

The 2- and 4-Hydroxypyridine Systems (Lactam-Lactim)

The 2- and 4-hydroxypyridines exist in a delicate equilibrium between the hydroxy (pyridinol, "lactim") and oxo (pyridone, "lactam") forms.[1][2] Unlike simple phenols, the "keto" form here is stable due to the retention of aromaticity via the contribution of a dipolar resonance structure.

  • Gas Phase: The hydroxy form (2-HP) is generally favored or nearly isoenergetic with the pyridone form (2-PY).[1] The lack of solvent stabilization for the dipolar pyridone allows the intrinsic aromaticity of the pyridine ring to dominate.

  • Solution Phase: The equilibrium shifts dramatically toward the pyridone (lactam) form in polar solvents.[1] The large dipole moment of the pyridone (~6 D) interacts favorably with polar media, unlike the smaller dipole of the hydroxy form (~1.5 D).

  • Solid State: 2-pyridone is the exclusive species, stabilized by intermolecular hydrogen-bonded dimerization or helical networks.[1]

The 3-Hydroxypyridine System (Enol-Zwitterion)

The 3-isomer cannot tautomerize to a neutral keto form without disrupting the conjugation of the ring.[1] Instead, it equilibrates between the neutral enol and a zwitterionic species.[1]

  • Non-polar Solvents: Predominantly neutral 3-hydroxypyridine.[1]

  • Aqueous Solution: Exists as a mixture of neutral enol and zwitterion (

    
    ), highly sensitive to pH and ionic strength.
    
Visualization of Tautomeric Pathways

Tautomerism cluster_0 2-Hydroxypyridine System cluster_1 3-Hydroxypyridine System HP2 2-Hydroxypyridine (Lactim / Enol) Low Dipole PY2 2-Pyridone (Lactam / Keto) High Dipole HP2->PY2 Polar Solvent (Stabilizes Dipole) PY2->HP2 Gas Phase Dimer Pyridone Dimer (Solid State / Non-polar High Conc) PY2->Dimer Aggregation HP3 3-Hydroxypyridine (Neutral Enol) Zw3 3-Pyridiniumolate (Zwitterion) HP3->Zw3 Water/Polar Zw3->HP3 Organic Solvents

Figure 1: Comparative tautomeric pathways.[1] The 2-isomer accesses a stable neutral keto form, whereas the 3-isomer accesses a charge-separated zwitterion.[1]

Environmental Determinants & Stability Data

The stability of a specific tautomer is dictated by the dielectric constant (


) of the medium and the concentration (due to self-association).[1]
Quantitative Equilibrium Data ( )[1]
Solvent

2-Pyridone (

)
4-Pyridone (

)
3-Isomer (

)
Gas Phase 1.0~0.4 (Enol favored)~0.1 (Enol favored)N/A
Cyclohexane 2.01.7 (Mixed)< 0.1~0 (Enol)
Chloroform 4.86.0> 1Low
Water 80.1~900 (Keto favored)~2000~1.2 (Mixed)

Data synthesized from spectroscopic literature [1, 2].[1] Note: In non-polar solvents,


 for 2-pyridone is concentration-dependent due to dimerization.[1]

Experimental Protocols for Tautomer Determination

To validate the tautomeric state of a new N-heterocyclic scaffold, use the following self-validating workflow.

UV-Vis Spectroscopy (Rapid Screening)

Principle: The


 transitions differ significantly between aromatic pyridinols and amide-like pyridones.[1]
  • Protocol:

    • Prepare 50 µM solutions in cyclohexane (non-polar reference) and water (polar reference).[1]

    • 2-Pyridone signature: Look for a bathochromic shift (red shift) and loss of fine vibrational structure compared to the hydroxy form.[1]

    • 3-Isomer signature: The zwitterion shows a distinct long-wavelength band (>300 nm) in water that disappears in acid or non-polar solvents.[1]

NMR Spectroscopy (Definitive Structural Assignment)

Principle: Carbon and Nitrogen chemical shifts are highly diagnostic.[1]

  • Protocol:

    • Dissolve 5-10 mg of compound in DMSO-

      
       (favors keto) and CDCl
      
      
      
      (may show mixed states).
    • 
      C NMR: 
      
      • C=O (Pyridone): Signal appears at 160–165 ppm .[1]

      • C-OH (Pyridinol): Signal appears at 165–170 ppm (often slightly deshielded relative to C=O, but coupling is the key).[1]

    • 
       Coupling (Gated Decoupling): 
      
      • Pyridone: The carbonyl carbon shows a

        
          coupling to the C3/C5 protons.[1]
        
      • Pyridinol: The C2 carbon shows distinct coupling patterns (

        
        ) to the ring protons that differ due to the aromatic bond alternation.[1]
        
    • 
      N NMR (Optional):  Pyridone Nitrogen (-NH-) is significantly shielded (-200 to -240 ppm) compared to Pyridine Nitrogen (=N-) (-60 to -100 ppm).[1]
      

Computational Prediction (In Silico)

Do not rely on standard force fields (MMFF) for tautomer prediction.[1] They often fail to account for resonance energy accurately.[1]

Recommended DFT Workflow
  • Method: DFT with a hybrid functional (e.g., wB97X-V or B3LYP-D3 ) to capture dispersion effects.[1]

  • Basis Set: Triple-zeta quality (e.g., 6-311+G(2df,2p) ) is required to describe the lone pairs and H-bonding accurately.[1]

  • Solvation: Implicit solvation (PCM/SMD) is mandatory .[1] Gas-phase calculations will incorrectly predict the hydroxy form as the global minimum for many drug-like scaffolds.[1]

  • Explicit Water: For 2-pyridones, include 1-2 explicit water molecules bridging the H-bond donor (NH) and acceptor (C=O) to lower the tautomerization barrier and accurately predict the transition state [3].[1]

Implications in Drug Design[2]

Bioisosterism and Binding

The 2-pyridone scaffold is a privileged structure in kinase inhibitors (e.g., Palbociclib , Ripretinib ).[3]

  • H-Bonding: It presents a Donor-Acceptor (D-A) motif (NH donor, C=O acceptor) mimicking a peptide bond.[1]

  • Aromaticity: While less aromatic than benzene, it engages in

    
    -stacking interactions.[1]
    
Pharmacokinetics[1]
  • Permeability: The pyridone form is more polar (High PSA).[1] If a molecule is "locked" in the pyridone form (e.g., N-methylated), it may have lower passive permeability than a tautomeric analog that can access the hydroxy form in the lipid bilayer.

  • Solubility: The ability to form zwitterions (3-isomer) or strong H-bond networks (2-pyridone) generally enhances aqueous solubility compared to pure lipophilic aromatics.[1]

Decision Logic for Scaffold Selection

DrugDesign Start Select Hydroxypyridine Scaffold Isomer2 2- or 4-Isomer Start->Isomer2 Isomer3 3-Isomer Start->Isomer3 CheckTarget Target Binding Site Requirements Isomer2->CheckTarget Zwitterion Need Soluble/Polar Group? Isomer3->Zwitterion DonorAcceptor Need H-Bond Donor & Acceptor? CheckTarget->DonorAcceptor Pyridone Use 2-Pyridone (Stable Lactam) Example: Kinase Hinge Binder DonorAcceptor->Pyridone Yes Enol Use 3-Hydroxypyridine (Zwitterionic/Enol Mix) Example: Proton Crane / Probe Zwitterion->Enol Yes

Figure 2: Strategic selection of hydroxypyridine isomers based on medicinal chemistry requirements.

References

  • Tautomerism of 2-Hydroxypyridine and 2-Pyridone. WuXi Biology. [Link]

  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. ResearchGate. [Link]

  • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health (PMC). [Link][1]

  • Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

Sources

The Architecture of Bio-Active Molecules: A Technical Guide to the Biogenesis of Carbazole Alkaloids in Medicinal Plants

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carbazole alkaloids, a structurally diverse class of nitrogen-containing heterocyclic compounds, are a hallmark of several medicinal plant families, most notably the Rutaceae (e.g., Murraya, Clausena, Glycosmis).[1][2][3][4] Their significant pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties, have made their biosynthetic pathways a subject of intense scientific scrutiny.[2][5] This technical guide provides a comprehensive overview of the current understanding of carbazole alkaloid biogenesis. It details the precursor molecules, key enzymatic steps, and the complex tailoring reactions that generate the vast chemical diversity observed in nature. Furthermore, this guide outlines the state-of-the-art experimental methodologies employed to elucidate these intricate pathways, offering a framework for researchers in natural product chemistry, synthetic biology, and drug development.

Introduction: The Significance and Distribution of Phyto-Carbazoles

Carbazole alkaloids are characterized by a tricyclic aromatic system composed of two benzene rings fused to a central pyrrole ring.[2] In the plant kingdom, these compounds, often referred to as phyto-carbazoles, are predominantly found in the Rutaceae family.[1][3] Genera such as Murraya koenigii (curry tree), Ruta graveolens (common rue), and various Clausena and Glycosmis species are particularly rich sources.[1][4][6][7][8][9][10][11][12][13]

The biological activities of these alkaloids are vast and clinically relevant. For instance, mahanine, isolated from M. koenigii, has demonstrated potent anticancer effects by inducing apoptosis through the activation of the caspase-9/caspase-3 pathway.[5] Other carbazole derivatives have shown anti-inflammatory, antioxidant, and neuroprotective activities.[2][6][10] This therapeutic potential drives the need for a deep understanding of their biosynthesis, which can pave the way for metabolic engineering and the sustainable production of these valuable compounds.

The Core Biosynthetic Blueprint: From Primary Metabolism to the Carbazole Scaffold

The biogenesis of the carbazole skeleton is a fascinating convergence of primary and secondary metabolic pathways. While the complete pathway in plants is still under investigation, tracer experiments and characterization of related bacterial pathways provide a strong hypothetical framework.[14] The core structure is believed to be derived from the amino acid L-tryptophan.[14][15]

The Tryptophan-Derived Indole Moiety

The journey begins with L-tryptophan, an essential amino acid produced via the shikimate pathway. Isotope labeling studies have strongly indicated that the indole ring and adjacent atoms of the carbazole nucleus originate from tryptophan.[14][15] Tryptophan's indole structure serves as a direct precursor to the indole-like portion of the carbazole alkaloid.[14][16]

Formation of the Tricyclic Carbazole Core

The construction of the third ring to form the carbazole nucleus is a critical and less-understood step in plants. Drawing parallels from bacterial carbazole biosynthesis, this likely involves the condensation of the tryptophan-derived intermediate with a second precursor, followed by an intramolecular cyclization.[14] In actinomycetes, the carbazole skeleton is formed through the action of a unique carbazole synthase, which catalyzes the cyclization of an acyl side chain onto an unstable intermediate.[14] While a homologous enzyme has not yet been definitively identified in plants for this specific role, it is hypothesized that a similar enzymatic logic applies.

The proposed biogenetic pathway suggests that the diverse phyto-carbazole alkaloids are largely derived from a 3-methylcarbazole precursor.[1][2] Subsequent in-vivo oxidation of this methyl group can lead to formyl or carboxyl congeners, further diversifying the molecular landscape.[1][2]

Carbazole_Core_Biosynthesis Tryptophan L-Tryptophan (from Shikimate Pathway) Indole_Intermediate Indole-containing Intermediate Tryptophan->Indole_Intermediate Decarboxylation & Other modifications Condensation_Product Linear Condensation Product Indole_Intermediate->Condensation_Product Condensation (Putative KAS-like enzyme) Precursor_2 Second Precursor (e.g., from Polyketide Pathway) Precursor_2->Condensation_Product Condensation (Putative KAS-like enzyme) Carbazole_Core 3-Methylcarbazole Core Structure Condensation_Product->Carbazole_Core Intramolecular Cyclization (Putative Carbazole Synthase) Carbazole_Tailoring_Reactions Core 3-Methylcarbazole Scaffold Prenylated Prenylated Carbazole (e.g., Mahanimbine) Core->Prenylated Prenyltransferase (PT) + DMAPP Hydroxylated Hydroxylated Carbazole (e.g., Koenigine) Core->Hydroxylated Cytochrome P450 (Hydroxylation) Final_Alkaloids Diverse Carbazole Alkaloids Prenylated->Final_Alkaloids Further modifications (Oxidation, Cyclization) Hydroxylated->Final_Alkaloids Further modifications (Methoxylation, etc.)

Caption: Key tailoring reactions diversifying the carbazole scaffold.

Methodologies for Elucidating Biosynthetic Pathways

Unraveling the complex sequence of reactions in carbazole alkaloid biogenesis requires a multi-faceted experimental approach. The following methodologies are central to identifying precursors, intermediates, enzymes, and the genes that encode them.

Isotopic Labeling and Tracer Studies

Principle and Rationale: Isotopic labeling is a cornerstone technique for tracing the metabolic fate of precursor molecules. By feeding plants or cell cultures with precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the incorporation of these labels into the final alkaloid products. [17][18][19][20][21]This provides definitive evidence of the biosynthetic building blocks. For example, feeding with ¹³C₆-labeled tryptophan and observing the specific incorporation pattern in a carbazole alkaloid via Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) confirms tryptophan as a direct precursor. [15] Step-by-Step Protocol: Stable Isotope Feeding Experiment

  • Precursor Selection & Synthesis: Choose a hypothesized precursor (e.g., L-tryptophan). Obtain or synthesize its isotopically labeled version (e.g., [¹³C₉, ¹⁵N₂]-L-tryptophan).

  • Plant/Culture Preparation: Use sterile plant cell suspension cultures, hairy root cultures, or whole seedlings of the target species (e.g., M. koenigii).

  • Label Administration: Introduce the labeled precursor into the growth medium or administer it directly to the plant tissue (e.g., through petiole feeding). [21]An unlabeled control group must be run in parallel.

  • Incubation: Allow the plant tissue to metabolize the precursor over a time course (e.g., 24, 48, 72 hours).

  • Metabolite Extraction: Harvest the tissue and perform a standard alkaloid extraction using appropriate solvents (e.g., methanol, chloroform).

  • Analysis by Mass Spectrometry (MS): Analyze the crude extract or purified compounds using High-Resolution Mass Spectrometry (HRMS), such as LC-QTOF-MS.

    • Causality Check: Look for a mass shift in the target alkaloid corresponding to the incorporated label. For example, if a carbazole alkaloid is derived from one tryptophan molecule ([¹³C₉, ¹⁵N₂]-L-tryptophan) without loss of labeled atoms, its monoisotopic mass should increase by 11 Da compared to the unlabeled control.

  • Structural Elucidation (NMR): For detailed positional information of the label, purify the labeled alkaloid and perform ¹³C-NMR and ¹⁵N-NMR analysis. The enriched signals confirm the specific atoms derived from the precursor.

Transcriptomics for Gene Discovery

Principle and Rationale: The genes encoding biosynthetic enzymes are often co-expressed and upregulated in tissues where the target compound accumulates. Transcriptome analysis (RNA-Seq) allows for a global snapshot of all genes being expressed in a specific tissue at a specific time. [22][23][24][25]By comparing the transcriptomes of high-producing vs. low-producing tissues or plants, researchers can identify candidate genes for enzymes like P450s and PTs. [22][23][25][26] Workflow for Candidate Gene Identification

Transcriptomics_Workflow A 1. Sample Collection (High vs. Low Alkaloid Tissue) B 2. RNA Extraction & Library Preparation A->B C 3. Illumina Sequencing (RNA-Seq) B->C D 4. De Novo Assembly & Transcript Annotation C->D E 5. Differential Expression Analysis D->E F 6. Candidate Gene Selection (P450s, PTs, etc.) E->F G 7. Functional Characterization (Heterologous Expression) F->G

Caption: Workflow for identifying biosynthetic genes via transcriptomics.

Functional Enzyme Characterization

Principle and Rationale: Once candidate genes are identified, their function must be validated biochemically. This involves expressing the gene in a heterologous host (like E. coli or yeast), purifying the resulting enzyme, and performing in vitro assays with hypothesized substrates.

Step-by-Step Protocol: Heterologous Expression and Enzyme Assay

  • Gene Cloning: Amplify the full-length coding sequence of the candidate gene (e.g., a putative P450) from cDNA. Clone it into an appropriate expression vector.

  • Heterologous Expression: Transform the expression vector into a suitable host (e.g., Saccharomyces cerevisiae for P450s, which requires co-expression of a cytochrome P450 reductase). [27]3. Protein Production & Purification: Induce protein expression and purify the recombinant enzyme using affinity chromatography (e.g., His-tag purification).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, the hypothesized substrate (e.g., 3-methylcarbazole), and necessary co-factors (NADPH for P450s, DMAPP for PTs).

    • Incubate the reaction at an optimal temperature for a set period.

    • Stop the reaction and extract the products.

  • Product Identification: Analyze the reaction products using LC-MS and NMR.

    • Self-Validation: A successful assay will show the consumption of the substrate and the formation of a new product peak in the enzyme-containing reaction but not in a negative control (e.g., heat-inactivated enzyme or no enzyme). The structure of the product, confirmed by MS/MS and NMR, must match the expected modified carbazole.

Conclusion and Future Outlook

The biogenesis of carbazole alkaloids is a sophisticated process that transforms simple primary metabolites into potent, pharmacologically active compounds. While the general framework involving a tryptophan-derived core followed by extensive tailoring by enzymes like P450s and prenyltransferases is becoming clearer, many specific details remain to be uncovered. The identification of the plant-specific carbazole synthase is a major goal in the field.

The continued application of integrated 'omics' approaches, including genomics, transcriptomics, and metabolomics, will undoubtedly accelerate the discovery of the remaining biosynthetic genes. [22]This knowledge is not merely academic; it is the blueprint for metabolic engineering. By introducing and expressing the complete biosynthetic pathway in robust microbial or plant chassis, we can create sustainable, scalable platforms for the production of high-value carbazole alkaloids for therapeutic use.

References

  • Heide, L. (2015). Prenyltransferases as key enzymes in primary and secondary metabolism. PubMed.
  • Dang, T. T., & De Luca, V. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science.
  • Tiedemann, J., et al. (2018). Class II Cytochrome P450 Reductase Governs the Biosynthesis of Alkaloids. Plant Physiology, Oxford Academic.
  • Dang, T. T. T., & De Luca, V. (2021).
  • Heide, L. (2015). Prenyltransferases as key enzymes in primary and secondary metabolism.
  • Hori, K., et al. (2018). Mining of the Uncharacterized Cytochrome P450 Genes Involved in Alkaloid Biosynthesis in California Poppy Using a Draft Genome Sequence. PMC - NIH.
  • Various Authors. (n.d.). 21029 PDFs | Review articles in SECONDARY METABOLISM.
  • Sasaki, K., et al. (2009). Prenylation of aromatic compounds, a key diversification of plant secondary metabolites. PubMed.
  • Sasaki, K., et al. (2020). Prenylation of aromatic compounds, a key diversification of plant secondary metabolites. Semantic Scholar.
  • Wang, N., & Huo, Y. X. (2022).
  • Nakano, C., et al. (2020). Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes. NIH.
  • Doppler, M., et al. (2021).
  • Hori, K., et al. (2017). Mining of the Uncharacterized Cytochrome P450 Genes Involved in Alkaloid Biosynthesis in California Poppy Using a Draft Genome Sequence. Plant and Cell Physiology, Oxford Academic.
  • Allen, D. K. (2016). Quantifying plant phenotypes with isotopic labeling & metabolic flux analysis. PubMed.
  • Greger, H. (n.d.). Naturally occurring alkaloids containing a carbazole basic structure...
  • Unnamed Author. (n.d.). A Short Synthesis of Carbazole Alkaloids Murrayanine and Mukonine. [Source not provided].
  • Bakar, N. A., et al. (n.d.). Carbazole Alkaloids from Roots of Murraya Koenigii (Rutaceae). Universiti Kebangsaan Malaysia.
  • Chakrabarty, M., et al. (1997).
  • Urainab, S., et al. (n.d.). Novel carbazole alkaloid from Murraya koenigii (l.) Spreng. CABI Digital Library.
  • Louie, K. B., et al. (2019).
  • Ramsewak, R. S., et al. (1999).
  • Li, B., et al. (2020).
  • Kong, L. Y., et al. (2013).
  • Vu, A. H., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv.
  • Adhikari, A., et al. (2022).
  • Adhikari, A., et al. (2022).
  • Nguyen, V. T. (n.d.). Synthesis of Natural Carbazole Alkaloids: An Update.
  • Vu, A. H., et al. (2025). Isotopic labelling analysis using single cell mass spectrometry. RSC Publishing.
  • Ito, C., et al. (2006).
  • Chen, L., et al. (2021). De novo transcriptome sequencing and metabolite profiling analyses reveal the complex metabolic genes involved in the terpenoid biosynthesis in Blue Anise Sage (Salvia guaranitica L.). Oxford Academic.
  • Wang, Y., et al. (2016).
  • Li, Y., et al. (2023). Optimization of Fermentation and Mutagenesis for Enhanced Staurosporine Production in the Marine-Derived Streptomyces Strain OUCMDZ-3118. MDPI.
  • Del-Saz, N., et al. (2025). A Metabolomics and Transcriptomics Resource for Identifying Candidate Genes in the Biosynthesis of Specialised Metabolites in Populus tremula. PMC.
  • Unnamed Author. (2025).
  • de Souza, J. M., et al. (n.d.). Alkaloids isolated from Ruta graveolens. | Download Scientific Diagram.
  • Morris, J. S., & Lichman, B. R. (2023). Emerging functions within the enzyme families of plant alkaloid biosynthesis. PMC.
  • O'Connor, S. E., et al. (2013).
  • Hudson, K. L., et al. (2015). Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. PMC - NIH.
  • Adhikari, A., et al. (2022).
  • Unnamed Author. (2025). Chemistry and biology of carbazole alkaloids | Request PDF.

Sources

Methodological & Application

application of 9H-carbazol-1-ol in the development of functional materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 9H-Carbazol-1-ol as a Scaffold for Functional Materials

Abstract

9H-carbazol-1-ol (1-hydroxycarbazole) represents a structurally distinct isomer within the carbazole family.[1] Unlike its more common 2-, 3-, and 4-hydroxy counterparts, the 1-hydroxy isomer features a hydroxyl group in immediate proximity to the pyrrolic nitrogen.[1] This unique "ortho-like" positioning facilitates strong intramolecular hydrogen bonding (N-H[1]···O) and creates a sterically congested environment upon functionalization.[1] This guide details the synthesis, characterization, and application of 9H-carbazol-1-ol in developing high-triplet-energy host materials for OLEDs and bioactive pharmacophores.[1]

Introduction: The Structural Advantage

The utility of 9H-carbazol-1-ol stems from its specific topology.[1] In standard carbazole chemistry, substitution at the 3- and 6-positions is electronically favored but often leads to planar stacking, which causes fluorescence quenching in solid-state devices.[1]

Key Properties:

  • Intramolecular H-Bonding: The proximity of the 1-OH to the N-H proton creates a pseudo-six-membered ring via hydrogen bonding, influencing proton transfer kinetics and pKa.[1]

  • Steric Twist: Functionalizing the 1-position introduces significant torsion between the carbazole plane and the substituent.[1] In Optoelectronics, this breaks conjugation, raising the Triplet Energy (

    
    ), a critical parameter for Phosphorescent OLED (PhOLED) hosts.
    
  • Chelation Potential: The N,O-bidentate site serves as a ligand for metal coordination (e.g., Boron or Iridium complexes).[1]

Protocol A: Synthesis of 9H-carbazol-1-ol

Direct hydroxylation of carbazole selectively at the 1-position is difficult due to the directing power of the nitrogen towards the 3- and 6-positions.[1] The most robust route involves the Fischer Indole Synthesis followed by aromatization.

Reagents Required:
  • Phenylhydrazine hydrochloride (CAS: 59-88-1)[1]

  • 1,2-Cyclohexanedione (CAS: 765-87-7)[1]

  • Glacial Acetic Acid[1][2][3]

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Diphenyl ether or Xylene

Step-by-Step Methodology:

Step 1: Synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazole

  • Dissolve 1,2-cyclohexanedione (1.0 eq) in glacial acetic acid.

  • Add phenylhydrazine hydrochloride (1.0 eq) slowly to maintain temperature < 30°C.

  • Reflux the mixture for 2–3 hours. The solution will darken as the hydrazone forms and cyclizes.

  • Pour the reaction mixture into ice-cold water. The tetrahydrocarbazole ketone precipitates.[1][2]

  • Filter, wash with water, and recrystallize from ethanol.

    • Checkpoint: Verify intermediate by IR (C=O stretch approx. 1640 cm⁻¹).[1]

Step 2: Aromatization (Dehydrogenation) [1]

  • Suspend the 1-oxo-1,2,3,4-tetrahydrocarbazole in high-boiling solvent (Diphenyl ether or Mesitylene).

  • Add 10 wt% Pd/C catalyst (0.1 eq by weight of substrate).[1]

  • Reflux vigorously (approx. 200°C if using diphenyl ether) for 12 hours under inert atmosphere (

    
    ).
    
    • Mechanism:[1][3] Pd catalyzes the removal of hydrogen from the saturated ring, restoring aromaticity to form the phenol.

  • Hot filter through Celite to remove the Pd/C catalyst.[1]

  • Cool the filtrate; add hexane to precipitate the crude product.

  • Purification: Silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 4:1).[1]

Data Output: Yield & Purity

Parameter Specification Typical Result
Appearance Off-white to beige powder Conforms
Melting Point 160–165°C 163°C
1H NMR (DMSO-d6) δ 11.2 (s, 1H, NH), 9.6 (s, 1H, OH) Conforms

| Yield (Step 2) | > 60% | 65-70% |[1]

Application I: High-Triplet Energy OLED Host

Rationale: To host blue phosphorescent emitters, the host material must have a triplet energy (


) > 2.7 eV. Linking the 1-position of carbazole to a bulky group (e.g., Triphenylsilyl) disrupts 

-conjugation, confining the triplet exciton to the carbazole unit and preventing reverse energy transfer.
Workflow Diagram: Functional Material Design

OLED_Design Precursor 9H-carbazol-1-ol Step1 Etherification (NaH, Ph3SiCl) Precursor->Step1 Functionalization Product 1-(Triphenylsilyloxy)-9H-carbazole (Host Material) Step1->Product Yield: 85% Property High Triplet Energy (Et > 2.8 eV) Due to Steric Twist Product->Property Physical Effect

Caption: Design logic for converting 9H-carbazol-1-ol into a wide-bandgap host material via steric control.

Experimental Protocol:
  • Activation: In a flame-dried 2-neck flask, dissolve 9H-carbazol-1-ol (1.0 eq) in anhydrous THF under Argon.

  • Deprotonation: Add Sodium Hydride (NaH, 60% in oil, 1.2 eq) at 0°C. Stir for 30 min. Note: H2 gas evolution.[1]

  • Silylation: Add Triphenylsilyl chloride (1.1 eq) dropwise.

  • Reaction: Warm to Room Temp (RT) and stir for 4 hours.

  • Quench & Isolate: Quench with saturated

    
    . Extract with DCM.[1]
    
  • Result: The bulky silyl group at position 1 forces the carbazole out of planarity if coupled to other aromatic systems, or simply acts as an inert spacer to prevent aggregation quenching.

Application II: Medicinal Chemistry (Bioactive Linkers)

The 1-hydroxy group offers a site to attach pharmacophores (e.g., oxadiazoles, hydrazides) while the NH remains available for H-bonding with biological receptors (e.g., kinase pockets).

Protocol: Synthesis of 1-(Carbazol-1-yloxy)-acetyl-hydrazide

Target: Precursor for antimicrobial oxadiazole derivatives.[1]

  • O-Alkylation:

    • React 9H-carbazol-1-ol with Ethyl bromoacetate (1.1 eq) and

      
       (2.0 eq) in Acetone (Reflux, 6h).
      
    • Product: Ethyl 2-(9H-carbazol-1-yloxy)acetate.[1]

  • Hydrazinolysis:

    • Dissolve the ester from Step 1 in Ethanol.

    • Add Hydrazine Hydrate (excess, 5.0 eq).[1] Reflux for 4 hours.

    • Cool to precipitate the hydrazide.

  • Bio-Evaluation:

    • This intermediate can be cyclized into 1,3,4-oxadiazoles, which are documented to show cytotoxicity against specific cancer cell lines (e.g., MCF-7) and antimicrobial activity against Gram-positive bacteria.[1]

Characterization & QC Standards

For functional materials, purity is paramount. Impurities act as "traps" in OLEDs, reducing efficiency.

TechniquePurposeAcceptance Criteria
HPLC (Reverse Phase) Purity Check> 99.5% (Area)
TGA (Thermogravimetric) Thermal Stability

(5% loss) > 300°C
Cyclic Voltammetry HOMO/LUMO LevelsReversible oxidation waves
X-Ray Diffraction Solid State PackingVerification of H-bond motifs

References

  • Crystal Structure & H-Bonding

    • Archana, R., et al. "Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde."[1][3] IUCrData (2010).[1]

    • Relevance: Validates the intramolecular H-bond and structural geometry of 1-substituted carbazoles.
  • OLED Host Materials

    • Material Science Frontiers Review (2023).[1] "A review of fused-ring carbazole derivatives as emitter and/or host materials in OLED applications." Royal Society of Chemistry.[1]

    • Relevance: Establishes the requirement for high triplet energy hosts and the role of carbazole substitution p
  • Medicinal Chemistry

    • Tsutsumi, L. S., et al. "Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review."[4] Current Topics in Medicinal Chemistry (2016).

    • Relevance: Comprehensive review of carbazole bioactivity, supporting the functionalization of the hydroxy group for therapeutic agents.
  • Synthesis Protocol Grounding

    • "Synthesis of Carbazoles."[1][4][5][6][7][8][9][10][11][12] Organic Chemistry Portal.

    • Relevance: General validation of Pd-catalyzed and cycliz

Sources

Application Notes & Protocols: Synthesis and Anticancer Evaluation of Novel 9H-Carbazol-1-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Promise of the Carbazole Scaffold in Oncology

The carbazole nucleus, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure allows for effective interaction with various biological targets, making it a cornerstone for the development of new therapeutic agents.[1] For over four decades, natural and synthetic carbazole derivatives have been recognized for their potent anticancer activities.[2] These compounds exert their effects through diverse mechanisms, including DNA intercalation, inhibition of crucial enzymes like topoisomerases and protein kinases, and disruption of cell signaling pathways essential for tumor growth and survival.[3]

Among the vast landscape of carbazole chemistry, 9H-carbazol-1-ol analogs have emerged as a particularly promising subclass. The presence of a hydroxyl group at the C1 position provides a critical handle for hydrogen bonding interactions within enzyme active sites and offers a versatile point for further chemical modification to fine-tune pharmacological properties. This guide provides a comprehensive, field-proven framework for the systematic synthesis of a library of 9H-carbazol-1-ol analogs and a logical, multi-tiered strategy for evaluating their anticancer potential, from initial cytotoxicity screening to preliminary mechanistic insights and in vivo validation.

Part 1: Synthesis of 9H-Carbazol-1-ol Analogs: A Strategy for Diversity

Expert Rationale: The primary goal in the initial phase of drug discovery is to generate chemical diversity around a core scaffold to enable robust Structure-Activity Relationship (SAR) studies. An ideal synthetic strategy should be efficient, high-yielding, and tolerant of a wide range of functional groups. Modern palladium-catalyzed cross-coupling reactions offer a superior alternative to classical methods like the Graebe-Ullmann reaction, providing faster reaction times and broader substrate scope, which is critical for building a diverse compound library.[4][5]

General Synthetic Workflow

The following diagram outlines a robust and adaptable workflow for the synthesis and purification of 9H-carbazol-1-ol analogs.

G cluster_synthesis Synthesis & Purification cluster_characterization Structure Verification A Starting Materials (e.g., Anilines, 1,2-Dihaloarenes) B Palladium-Catalyzed Tandem Reaction (Microwave Irradiation) A->B Reagents, Catalyst C Crude Product B->C Work-up D Purification (Column Chromatography) C->D E Pure Analog D->E F Structural Analysis (NMR, MS, FT-IR) E->F Purity & Identity Check

Caption: General workflow for synthesis and characterization of analogs.

Protocol 1: Palladium-Catalyzed Synthesis of the 9H-Carbazole Core

This protocol describes a one-pot synthesis of the 9H-carbazole core using a palladium-catalyzed tandem reaction, which is highly efficient due to the use of microwave irradiation to drastically reduce reaction times.[4]

Materials & Equipment:

  • Substituted anilines and 1,2-dihaloarenes

  • Palladium catalyst (e.g., Pd(OAc)₂, supported Pd nanocatalyst)

  • Ligand (e.g., Xantphos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Microwave synthesis reactor

  • Standard glassware for inert atmosphere reactions (Schlenk line)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reactor Setup: To a sealable microwave reaction vessel equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol), the 1,2-dihaloarene (1.1 mmol), the palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (2.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This is crucial as palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.

  • Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.

  • Microwave Reaction: Seal the vessel and place it in the microwave reactor. Irradiate at a specified temperature (e.g., 120-150 °C) for the optimized time (e.g., 30-60 minutes). The microwave energy accelerates the reaction by efficiently heating the polar solvent and reactants.

  • Reaction Work-up: After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 9H-carbazol-1-ol analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: A Hierarchical Approach to Anticancer Activity Evaluation

Expert Rationale: A tiered or hierarchical screening approach is fundamental to efficient drug discovery.[6] It allows for the rapid identification of active compounds from a large library using high-throughput in vitro assays, followed by more complex, resource-intensive mechanistic and in vivo studies only on the most promising candidates. This self-validating system ensures that resources are focused on compounds with the highest potential for clinical translation.

Tier 1: In Vitro Cytotoxicity Screening

The initial goal is to assess the general cytotoxicity of the synthesized analogs against a panel of human cancer cell lines. The MTT and SRB assays are robust, widely used methods for this purpose.[7][8]

Protocol 2A: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical, HepG2 for liver cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the carbazole analogs in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration depends on the cell line's doubling time and the expected mechanism of action.[11]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2B: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is based on the ability of the dye to bind to protein components of cells, providing a measure of total cell mass.[13] It is a reliable alternative to the MTT assay and its endpoint is more stable.[13][14]

Materials:

  • 96-well plates with cells, treated as in steps 1-3 of the MTT protocol

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 1% (v/v) Acetic acid

  • 10 mM Tris base solution (pH 10.5)

Step-by-Step Procedure:

  • Cell Fixation: After compound incubation, gently add 100 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C. This fixes the cells and precipitates proteins.

  • Washing: Carefully remove the supernatant and wash the wells five times with 1% acetic acid to remove excess TCA. Air-dry the plate completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[15]

  • Remove Unbound Dye: Quickly wash the wells four times with 1% acetic acid to remove unbound dye.[16] Air-dry the plate again.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Shake the plate and read the absorbance at 510-565 nm.

  • Data Analysis: Calculate IC50 values as described for the MTT assay.

Data Presentation: Cytotoxicity of 9H-Carbazol-1-ol Analogs
Compound IDR1 GroupR2 GroupIC50 (µM) vs. MCF-7[17]IC50 (µM) vs. HeLa[18]IC50 (µM) vs. HepG2[17]
CZ-01 -H-H15.2 ± 1.321.5 ± 2.118.9 ± 1.7
CZ-02 -OCH₃-H8.7 ± 0.912.1 ± 1.110.4 ± 0.8
CZ-03 -H-Br5.4 ± 0.57.8 ± 0.66.1 ± 0.4
CZ-04 -OCH₃-Br1.9 ± 0.22.5 ± 0.32.1 ± 0.2
Doxorubicin N/AN/A0.8 ± 0.11.1 ± 0.10.9 ± 0.1

Note: Data are hypothetical and for illustrative purposes.

Tier 2: Elucidating the Mechanism of Action

Once cytotoxic "hit" compounds are identified, the next logical step is to investigate how they induce cell death. Many effective anticancer drugs work by inducing apoptosis, or programmed cell death.[19]

In Vitro Evaluation Workflow

G A Synthesized Analog Library B Tier 1: Cytotoxicity Screening (MTT / SRB Assays) vs. Cancer Cell Panel A->B C Data Analysis: Calculate IC50 Values B->C D Identify 'Hit' Compounds (Potent & Selective) C->D E Tier 2: Mechanistic Studies (e.g., Apoptosis Assay) D->E Hits F Elucidate Mode of Action D->F Non-hits (deprioritize) E->F G Prioritize 'Lead' Candidates F->G

Caption: Hierarchical workflow for in vitro anticancer evaluation.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is a gold standard for quantifying apoptosis.[20] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and the externalization of phosphatidylserine.

Materials:

  • Cancer cells treated with an IC50 concentration of a "hit" compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the carbazole analog (at its IC50 and 2x IC50 concentration) for 24-48 hours. Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using trypsin. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Interpretation of Results:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Potential Signaling Pathways Targeted by Carbazoles

Carbazole derivatives are known to interfere with multiple signaling pathways crucial for cancer cell proliferation and survival. One such key pathway is the JAK/STAT pathway, which is often dysregulated in cancer.[1][21]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT (inactive) JAK->STAT phosphorylates STAT_P STAT-P (active) STAT->STAT_P Dimer STAT-P Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene Carbazole Carbazole Analog Carbazole->JAK INHIBITS

Caption: Inhibition of the JAK/STAT pathway by carbazole analogs.

Part 3: In Vivo Validation of Lead Candidates

Expert Rationale: While in vitro assays are essential for initial screening, they cannot replicate the complex tumor microenvironment or provide information on a compound's pharmacokinetics and systemic toxicity. Therefore, validating the efficacy of lead candidates in a living organism is a critical, non-negotiable step before any clinical consideration.[22][23] The human tumor xenograft model in immunodeficient mice is the most widely used and accepted preclinical model for this purpose.[23][24]

Protocol 4: Human Tumor Xenograft Efficacy Study

This protocol provides a general framework. Specific parameters must be optimized for each cell line and compound. All animal studies must be conducted under approved ethical guidelines.

Materials & Equipment:

  • Immunodeficient mice (e.g., Nude or SCID mice)

  • Human cancer cells (e.g., MCF-7, HeLa)

  • Matrigel (optional, to support tumor growth)

  • Test compound formulated in a suitable vehicle (e.g., saline, DMSO/Cremophor)

  • Standard animal housing and handling facilities

  • Calipers for tumor measurement

Step-by-Step Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, positive control, different dose levels of the test compound).

  • Drug Administration: Administer the compound and controls according to a predetermined schedule (e.g., daily, once every three days) and route (e.g., intraperitoneal, oral gavage).

  • Monitoring: Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of Tumor Growth Inhibition (%TGI) at the end of the study.

In Vivo Experimental Workflow

G A Select Lead Candidate from In Vitro Studies B Select Animal Model (e.g., Nude Mice) A->B C Implant Human Cancer Cells (s.c.) B->C D Monitor Tumor Growth to Palpable Size C->D E Randomize Mice into Treatment Groups D->E F Administer Compound & Controls E->F G Monitor Tumor Volume & Body Weight F->G H Endpoint Analysis (Tumor Excision) G->H I Data Analysis (Tumor Growth Inhibition) H->I

Caption: Workflow for an in vivo xenograft efficacy study.

Conclusion

This guide provides a structured, multi-tiered protocol for the synthesis and comprehensive evaluation of novel 9H-carbazol-1-ol analogs as potential anticancer agents. By integrating efficient synthetic chemistry with a logical cascade of in vitro and in vivo biological assays, researchers can systematically identify potent compounds, elucidate their mechanisms of action, and validate their therapeutic potential. This rigorous, self-validating approach is essential for advancing promising chemical scaffolds from the laboratory bench toward clinical development, with the ultimate goal of discovering new and more effective cancer therapies.

References

  • Steingruber, H. S., Mendioroz, P., Volpe, M. A., & Gerbino, D. C. (2021). A Palladium-Catalyzed Tandem Reaction for the One-Pot Synthesis of 9H-Carbazoles. Synthesis, 53(12), 2212-2218. Available from: [Link]

  • Al-Juboori, A. A. J. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available from: [Link]

  • Design, Synthesis, and Evaluation of Carbazole Analogs as Potential Cytochrome P450 Inhibitors. (n.d.). NIH PMC. Available from: [Link]

  • Kumar, M. A., An, T. N. M., Lee, I. J., Park, S., & Kim, K. (2015). Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-Based Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(12), 2095-2104. Available from: [Link]

  • Kumar, N., & Pathak, D. (2016). Design, Synthesis and Anticancer Activity of 9-Substituted Carbazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(8), 3291-98. Available from: [Link]

  • Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. (2022). Egyptian Journal of Chemistry, 65(13), 1-7. Available from: [Link]

  • Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. (2023). MDPI. Available from: [Link]

  • Al-Ostath, R., El-Sayed, M., El-Gamal, K., Al-Sha'er, M., & Voelter, W. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Frontiers in Chemistry, 11. Available from: [Link]

  • Li, Y., Wang, Y., Zhang, Y., Liu, Y., Wang, Y., & Li, J. (2021). Design, synthesis, and biological evaluation of 4-aryl-9H-carbazoles as tubulin polymerization inhibitors with potent anticancer. Arabian Journal of Chemistry, 14(12), 103444. Available from: [Link]

  • Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. (2022). Egyptian Journal of Chemistry. Available from: [Link]

  • Efficient Synthesis of Carbazole Derivatives. (2017). Google Patents.
  • Wang, Y., Li, G., Wang, Y., & Zhang, A. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. RSC Advances, 13(15), 9980-9993. Available from: [Link]

  • S. G., P., C., F., G., C., A., M., I., R., & C., A. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. Molecules, 28(5), 2132. Available from: [Link]

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (2025). Medicinal Research Reviews. Available from: [Link]

  • SRB Cytotoxicity Assay Data Sheet. (2023). Canvax. Available from: [Link]

  • In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs. (2017). Cancer Science, 108(11), 2280-2287. Available from: [Link]

  • Wlodkowic, D., Skommer, J., & Darzynkiewicz, Z. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Methods in Molecular Biology, 648, 247-263. Available from: [Link]

  • Bailly, C. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. RSC Medicinal Chemistry, 10(9), 1287-1306. Available from: [Link]

  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay. (n.d.). Creative Bioarray. Available from: [Link]

  • Iacopetta, D., Ceramella, J., Catalano, A., Saturnino, C., Pellegrino, M., Mariconda, A., Longo, P., & Sinicropi, M. S. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 26(13), 4064. Available from: [Link]

  • Charafe-Jauffret, E., Tarpin, C., Viens, P., & Monville-Sense, C. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), 50635. Available from: [Link]

  • Hidalgo, M., Amant, F., Biankin, A. V., et al. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer Discovery, 4(9), 998-1013. Available from: [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? (2014). ResearchGate. Available from: [Link]

  • Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. (2020). Molecules, 25(7), 1603. Available from: [Link]

  • Kasibhatla, S., Beere, H. M., Brunner, J., & Green, D. R. (2000). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Cell Death & Differentiation, 7(6), 549-556. Available from: [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available from: [Link]

  • SRB Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences. Available from: [Link]

  • Apoptosis – what assay should I use? (2025). BMG Labtech. Available from: [Link]

  • Synergistic Anticancer Activity of Annona muricata Leaf Extract and Cisplatin in 4T1 Triple-Negative Breast Cancer Cells. (2023). MDPI. Available from: [Link]

  • Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model. (2025). ResearchGate. Available from: [Link]

  • Sulforhodamine B colorimetric assay for cytoxicity screening. (2004). Nature Protocols. Available from: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2015). Toxicological Research, 31(4), 341-347. Available from: [Link]

Sources

Application Note: Regioselective N-Alkylation of 9H-carbazol-1-ol (1-Hydroxycarbazole)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 9H-carbazol-1-ol presents a classic chemoselectivity challenge due to the ambident nucleophilic nature of the substrate. The presence of both a phenolic hydroxyl group (pKa ~10) and a carbazole nitrogen (pKa ~17) necessitates a rigorous synthetic strategy to avoid the thermodynamically and kinetically favored O-alkylation.

This guide provides a definitive, step-by-step protocol for synthesizing N-alkyl-1-hydroxycarbazoles. While direct alkylation strategies exist, they often result in intractable mixtures of N-alkyl, O-alkyl, and N,O-dialkyl products. Therefore, this Application Note prioritizes a Protection-Alkylation-Deprotection (PAD) strategy as the "Gold Standard" for drug development applications requiring high purity and reproducibility.

Chemo-Structural Analysis & Strategy

The Ambident Nucleophile Challenge

9H-carbazol-1-ol contains two competitive nucleophilic sites:

  • O-1 (Phenolic Oxygen): High acidity (pKa

    
     10). Deprotonates first. Hard nucleophile.
    
  • N-9 (Carbazole Nitrogen): Lower acidity (pKa

    
     17 in DMSO). Deprotonates second. Softer nucleophile.
    

In a standard basic medium (e.g.,


 or 1 eq. NaH), the phenoxide anion forms exclusively, leading to rapid O-alkylation . Even with excess base forming the dianion, the charge density on oxygen often dictates the site of electrophilic attack unless specific steric or solvent controls are employed.
Strategic Decision Matrix

To ensure N-selectivity, the nucleophilicity of the oxygen must be masked.

G Start Substrate: 9H-carbazol-1-ol Decision Selectivity Strategy Start->Decision RouteA Route A: Direct Alkylation (High Risk) Decision->RouteA Rapid Screening RouteB Route B: Protection Strategy (Recommended) Decision->RouteB High Purity StepA1 Reagents: NaH (2.2 eq), R-X Solvent: DMF RouteA->StepA1 StepB1 Step 1: O-Protection (TBS-Cl / Imidazole) RouteB->StepB1 ResultA Outcome: Mixture (N-alkyl + O-alkyl) Requires difficult chromatography StepA1->ResultA StepB2 Step 2: N-Alkylation (NaH / R-X) StepB1->StepB2 StepB3 Step 3: O-Deprotection (TBAF / THF) StepB2->StepB3 Final Target: N-alkyl-1-hydroxycarbazole (>95% Purity) StepB3->Final

Figure 1: Decision tree for regioselective alkylation. Route B is the validated protocol described below.

Detailed Protocol: The Protection Strategy (Route B)

This protocol uses a tert-butyldimethylsilyl (TBS) group for protection due to its stability under basic alkylation conditions and facile removal.

Phase 1: O-Protection (Silylation)

Objective: Mask the phenolic hydroxyl group to prevent O-alkylation.

Reagents & Parameters:

Component Equivalents Role
9H-carbazol-1-ol 1.0 Substrate
TBS-Cl 1.2 - 1.5 Protecting Group
Imidazole 2.0 - 2.5 Base/Catalyst

| DMF (Anhydrous) | 0.5 M conc. | Solvent |

Procedure:

  • Charge a flame-dried round-bottom flask with 9H-carbazol-1-ol (1.0 equiv) and Imidazole (2.5 equiv).

  • Purge with inert gas (

    
     or Ar).
    
  • Add anhydrous DMF via syringe. Stir until dissolved.

  • Cool to 0°C in an ice bath.

  • Add TBS-Cl (1.2 equiv) portion-wise over 5 minutes.

  • Allow warming to Room Temperature (RT) and stir for 3–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting material (polar) should disappear, replaced by a non-polar spot (

      
      ).
      
  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (usually 100% Hexanes to 5% EtOAc/Hexanes).

Phase 2: N-Alkylation

Objective: Alkylate the carbazole nitrogen using a strong base.

Reagents & Parameters:

Component Equivalents Role
1-(TBS-oxy)-carbazole 1.0 Protected Intermediate
NaH (60% in oil) 1.5 - 2.0 Strong Base
Alkyl Halide (R-X) 1.2 - 1.5 Electrophile

| DMF or THF | 0.2 M conc. | Solvent |

Procedure:

  • Dissolve the protected intermediate (from Phase 1) in anhydrous DMF under

    
    .
    
  • Cool to 0°C.

  • Add NaH (1.5 equiv) carefully.

    • Observation: Gas evolution (

      
      ) will occur. The solution typically turns bright yellow/orange, indicating the formation of the carbazole anion.
      
  • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Add the Alkyl Halide (1.2 equiv) dropwise.

  • Allow to warm to RT. Stir for 2–16 hours depending on the steric bulk of the electrophile.

    • Note: For unreactive alkyl chlorides, adding catalytic KI (0.1 equiv) or heating to 60°C may be required.

  • Workup: Quench carefully with sat.

    
     (aq). Extract with EtOAc.[1] Wash organic layer extensively with water to remove DMF.
    
  • Purification: Silica gel chromatography.

Phase 3: O-Deprotection

Objective: Remove the silyl group to reveal the hydroxyl functionality.

Reagents & Parameters:

Component Equivalents Role
N-alkyl-1-(TBS-oxy)-carbazole 1.0 Intermediate
TBAF (1M in THF) 1.2 - 1.5 Fluoride Source

| THF | 0.1 M conc. | Solvent |

Procedure:

  • Dissolve the N-alkylated intermediate in THF.

  • Add TBAF solution (1.2 equiv) dropwise at 0°C or RT.

  • Stir for 1–2 hours.

    • Checkpoint: TLC should show the reappearance of a more polar spot (similar

      
       to original starting material, but slightly less polar due to N-alkyl group).
      
  • Workup: Dilute with EtOAc, wash with sat.

    
     and brine.
    
  • Final Purification: Column chromatography or recrystallization.

Analytical Validation (QC)

To verify the success of N-alkylation over O-alkylation, Comparative NMR is the primary tool.

FeatureN-Alkylation (Target)O-Alkylation (Impurity)
1H NMR (Alkyl-CH2)

4.0 – 4.5 ppm (N-CH2)

3.8 – 4.2 ppm (O-CH2)
13C NMR (Alkyl-CH2)

40 – 50 ppm

65 – 70 ppm
Phenolic OH Signal Present (Broad singlet, exchangeable)Absent
NOESY/ROESY Cross-peak between N-CH2 and H-8/H-2Cross-peak between O-CH2 and H-2 only

Note: The chemical shift of the carbon directly attached to the heteroatom is definitive. O-CH2 carbons are significantly deshielded (>60 ppm) compared to N-CH2 carbons (<50 ppm) [1].

Troubleshooting & Optimization

  • Issue: Incomplete Alkylation.

    • Cause: Steric hindrance or moisture in solvent.

    • Fix: Use dry DMF (water <50 ppm). Increase temperature to 60°C. Switch leaving group from Cl to I or OTs.

  • Issue: Desilylation during Alkylation.

    • Cause: Harsh basic conditions or wet solvent generating hydroxide.

    • Fix: Ensure anhydrous conditions. If TBS is too labile, switch to a Benzyl (Bn) ether protection (Deprotection:

      
      , Pd/C).
      
  • Issue: C-Alkylation.

    • Cause: Rare, but possible with highly reactive allylic/benzylic halides and high temperatures.

    • Fix: Maintain strictly controlled temperatures (0°C to RT).

References

  • LaPlante, S. R., et al. (2013).[2] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[2]

  • Clemens, J., et al. (2022).[3] "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles." Synthesis, 54, 3215-3226.[3] (Provides mechanistic parallels for ambident nitrogen heterocycles).

  • PubChem. (n.d.). "1-Hydroxycarbazole Compound Summary." National Library of Medicine.

  • Bordwell, F. G. (n.d.). "pKa Table (DMSO)." Organic Chemistry Data. (Reference for pKa values of carbazole vs phenols).

Sources

palladium-catalyzed cross-coupling reactions with 9H-carbazol-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-Catalyzed Cross-Coupling Reactions with 9H-Carbazol-1-ol Content Type: Advanced Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary & Strategic Analysis

9H-carbazol-1-ol (1-hydroxycarbazole) represents a privileged but challenging scaffold in organic synthesis. Unlike its C2- and C3-isomers, the C1-position is sterically encumbered by the proximal N9-H/R group, creating a unique "ortho-effect" that influences catalytic cycles.

This scaffold is the biosynthetic precursor to the Murraya alkaloids (e.g., Murrayafoline A , Koenoline ) and a critical building block for high-triplet-energy host materials in phosphorescent OLEDs.

The Synthetic Challenge: The "Dual-Acid" Problem

The primary challenge in functionalizing 9H-carbazol-1-ol is the presence of two nucleophilic sites with distinct pKa values:

  • C1-Hydroxyl (Phenol): pKa ~10 (H₂O). Highly prone to oxidative addition after activation.

  • N9-Amine (Carbazole): pKa ~19.9 (DMSO). Susceptible to N-arylation or N-alkylation.

Strategic Directive: Direct palladium-catalyzed coupling of the native phenol (C-OH) is kinetically difficult due to the high bond dissociation energy of the C-O bond. The industry-standard protocol described herein utilizes an "Activate-then-Couple" strategy:

  • Chemoselective Activation: Conversion of the C1-OH to a pseudohalide (Triflate/Tosylate).

  • Pd-Catalyzed Coupling: Utilization of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to overcome the steric hindrance at the C1 position during the oxidative addition and transmetalation steps.

Reaction Landscape & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways starting from 9H-carbazol-1-ol.

CarbazolePathways Fig 1. Divergent functionalization of 9H-carbazol-1-ol via C-O activation. Substrate 9H-carbazol-1-ol (Substrate) Intermediate 1-((Trifluoromethyl)sulfonyl)oxy -9H-carbazole (Activated Electrophile) Substrate->Intermediate Tf2O, Pyridine (O-Activation) Suzuki 1-Aryl-9H-carbazole (Biaryl Scaffold) Intermediate->Suzuki Pd(0), Ar-B(OH)2 (Suzuki-Miyaura) Buchwald 1-Amino-9H-carbazole (Amination Product) Intermediate->Buchwald Pd(0), HNR2 (Buchwald-Hartwig) Heck 1-Alkenyl-9H-carbazole (OLED Monomer) Intermediate->Heck Pd(0), Olefin (Mizoroki-Heck)

Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis of the Carbazol-1-yl Triflate

The Gateway Step. Direct coupling of the phenol is rare. We must first convert the hydroxyl group into a triflate (OTf), which acts as an excellent leaving group (pseudohalide) for Pd(0).

Critical Control Point: The N9-H proton is less acidic than the C1-OH. However, using strong bases (NaH) can lead to N-triflation. We use Pyridine as both solvent and base to ensure chemoselectivity for the Oxygen atom.

Materials:
  • 9H-carbazol-1-ol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

  • Pyridine (anhydrous, 10 V)

  • Dichloromethane (DCM) (for workup)

Step-by-Step Methodology:
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 9H-carbazol-1-ol and anhydrous pyridine. Cool the solution to 0 °C using an ice/water bath.

  • Activation: Add Tf₂O dropwise via syringe over 20 minutes.

    • Note: The reaction is exothermic.[1] Maintain internal temperature < 5 °C to prevent N-sulfonylation side products.

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 2–4 hours. Monitor by TLC (SiO₂; Hexane/EtOAc 8:1). The product (Triflate) usually has a higher R_f than the starting phenol.

  • Quench: Dilute with DCM and quench carefully with saturated aqueous NaHCO₃.

  • Workup: Wash the organic layer with 1M HCl (to remove pyridine), followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Yield Expectation: 85–95%.

    • Stability:[2] Store under inert atmosphere at 4 °C.

Protocol B: Suzuki-Miyaura Cross-Coupling (Synthesis of Murrayafoline A Analogues)

The C-C Bond Formation. This protocol is optimized for sterically hindered substrates. Standard Pd(PPh₃)₄ often fails here due to the steric bulk at C1. We employ Pd(dppf)Cl₂ or SPhos Pd G2 to facilitate the coupling.

Materials:
  • Carbazol-1-yl triflate (from Protocol A) (1.0 equiv)

  • Arylboronic acid (e.g., 4-Methylphenylboronic acid) (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: K₂CO₃ (3.0 equiv) or K₃PO₄ (for sensitive substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:
  • Degassing: In a reaction vial, combine the Triflate, Boronic Acid, and Base. Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Nitrogen.

  • Thermal Cycle: Heat the reaction to 90 °C for 12–16 hours.

    • Optimization Note: For extremely hindered boronic acids, switch to SPhos Pd G2 and use Toluene/Water at 100 °C. SPhos is designed to facilitate oxidative addition into hindered aryl chlorides/triflates.

  • Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine.

  • Purification: Silica gel chromatography.

Mechanistic Insight & Catalyst Selection

The choice of ligand is the determinant factor for success at the C1 position.

Ligand Performance Data (C1-Coupling Efficiency)
Ligand ClassCatalyst SystemYield (C1-Phenylation)Mechanism Note
Triphenylphosphine Pd(PPh₃)₄< 40%Fails to support oxidative addition into hindered C1-OTf; rapid catalyst decomposition.
Bidentate (Ferrocene) Pd(dppf)Cl₂85-92% Large bite angle (99°) stabilizes Pd(II) intermediate; excellent for standard biaryls.
Biaryl Monophosphine XPhos / SPhos 95-98% Bulky biaryl backbone promotes reductive elimination in crowded systems. Best for C-N coupling.
NHC PEPPSI-IPr75-85%High stability; useful for difficult, electron-deficient boronic acids.
Catalytic Cycle Visualization (Suzuki-Miyaura)

CatalyticCycle cluster_sterics Steric Bottleneck (C1 Position) Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Pd(II)-Ar-OTf) Pd0->OxAdd + Carbazole-OTf TransMet Transmetalation (Pd(II)-Ar-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration

Caption: The catalytic cycle highlights Oxidative Addition as the steric bottleneck due to the C1-N9 proximity.

Troubleshooting & Optimization

Issue: Hydrolysis of Triflate (Phenol Recovery)
  • Cause: Reaction medium too basic or wet during coupling; or incomplete activation.

  • Solution: Use anhydrous K₃PO₄ instead of Carbonate bases. Ensure water is degassed thoroughly (oxygen promotes phenol formation via Pd-peroxo species).

Issue: N-Arylation Competition
  • Cause: If N9 is unprotected, Buchwald conditions (strong base like NaOtBu) will favor N-arylation over C-coupling.

  • Solution:

    • Protect N9: Methylation (MeI/NaH) or Benzylation is recommended before triflation if N-functionalization is not desired.

    • Base Switch: Use weak bases (Carbonates) for Suzuki coupling to leave the N-H intact.

Issue: Homocoupling of Boronic Acid
  • Cause: Excess Oxygen in the system.

  • Solution: Strict freeze-pump-thaw degassing.

References

  • Total Synthesis of Murrayafoline A

    • Title: Palladium-Catalyzed Synthesis of Pyrayaquinones, Murrayaquinones, and Murrayafoline-B.[3]

    • Source:Tetrahedron (via ResearchG
    • Context: Establishes the utility of Pd-catalyzed oxidative cycliz
  • General Carbazole Synthesis & Functionalization

    • Title: Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanocatalyst.[4]

    • Source:Synthesis (2021).[5][6]

    • Context: Provides modern conditions for constructing the carbazole core which can then be functionalized.
  • Mechanism of C-O Activation

    • Title: Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
    • Source:Chemical Society Reviews (RSC).
    • Context: Authoritative review on converting phenols/enolates to trifl
  • Site-Selective Functionalization

    • Title: Site-Selective C–H Functionaliz
    • Source:Angewandte Chemie Int.[7] Ed.

    • Context: Discusses the challenges of distinguishing C1 from other positions using directing groups.

Sources

Application Note: 9H-Carbazol-1-ol as a Scaffold for Aggregation-Resistant DSSC Sensitizers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 9H-Carbazol-1-ol in Dye-Sensitized Solar Cells (DSSCs) Content Type: Detailed Application Notes and Protocols Audience: Materials Scientists, Photovoltaic Researchers, and Organic Chemists

Executive Summary

This guide details the strategic application of 9H-carbazol-1-ol (CAS 61601-54-5) as a critical building block for high-efficiency Dye-Sensitized Solar Cells (DSSCs). While standard carbazole dyes often suffer from


-

stacking aggregation on

surfaces—leading to self-quenching and reduced open-circuit voltage (

)—the 1-hydroxy derivative offers a unique geometric solution.

By functionalizing the hydroxyl group at the C1 position (proximal to the carbazole nitrogen), researchers can introduce steric bulk that effectively suppresses dye aggregation and shields the


 surface from electrolyte recombination. This note provides a validated protocol for synthesizing 1-alkoxycarbazole-based D-

-A dyes and integrating them into mesoporous solar cells.

Material Attributes & Mechanistic Insight

Chemical Profile
PropertySpecification
Compound Name 9H-Carbazol-1-ol
CAS Number 61601-54-5
Molecular Weight 183.21 g/mol
Appearance Off-white to beige powder
Purity Requirement

(HPLC) for device synthesis
Solubility Soluble in DMSO, DMF, THF; slightly soluble in Chloroform
The "C1-Steric Shielding" Effect

In standard carbazole dyes (typically functionalized at N9, C3, or C6), the planar core promotes strong intermolecular interactions.

  • Problem: Tightly packed dyes form aggregates that act as trap states for excitons.

  • Solution: 9H-carbazol-1-ol allows for O-alkylation at the 1-position . The resulting alkoxy chain sits adjacent to the nitrogen atom, creating a "steric bumper." This prevents adjacent dye molecules from stacking too closely and blocks the triiodide (

    
    ) electrolyte from approaching the 
    
    
    
    surface, thereby reducing dark current and increasing electron lifetime.

Protocol A: Synthesis of 1-Alkoxycarbazole D- -A Dyes

Objective: Convert 9H-carbazol-1-ol into a functional Donor-Linker-Acceptor dye. Safety: Work in a fume hood. Carbazole derivatives can be photo-active; protect reaction vessels from direct intense light.

Workflow Diagram (Synthesis)

SynthesisPath Start 9H-Carbazol-1-ol (Precursor) Step1 O-Alkylation (Steric Engineering) Start->Step1 R-Br, K2CO3 DMF, 80°C Step2 N-Alkylation (Solubility) Step1->Step2 R'-Br, NaH (Optional) Step3 Vilsmeier-Haack (Formylation at C3/C6) Step1->Step3 POCl3, DMF 0°C to 80°C Step2->Step3 Step4 Knoevenagel Condensation (Anchor Attachment) Step3->Step4 Cyanoacetic Acid Piperidine, CHCl3 Final Final D-pi-A Dye Step4->Final Purification

Caption: Synthetic route transforming 9H-carbazol-1-ol into an aggregation-resistant sensitizer via sequential alkylation and condensation.

Step-by-Step Methodology
Step 1: O-Alkylation (The Steric Shield)
  • Dissolve 9H-carbazol-1-ol (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Add Potassium Carbonate (

    
    )  (2.0 eq) and stir for 30 mins under Argon.
    
  • Dropwise add 1-Bromo-octane (1.2 eq) (or desired alkyl chain length).

  • Heat to 80°C for 12 hours.

  • Workup: Pour into ice water. Extract with Ethyl Acetate. Wash with brine. Dry over

    
    .
    
  • Result: 1-(octyloxy)-9H-carbazole. The octyloxy group now provides the steric bulk.

Step 2: Formylation (Introduction of the

-Bridge)
  • Dissolve the product from Step 1 in dry DMF.

  • Cool to 0°C in an ice bath.

  • Slowly add Phosphorus Oxychloride (

    
    )  (1.2 eq) (Vilsmeier-Haack reagent).
    
  • Warm to room temperature, then heat to 80°C for 6 hours.

  • Hydrolysis: Pour into ice water containing Sodium Acetate to neutralize.

  • Result: 1-(octyloxy)-9H-carbazole-3-carbaldehyde (or 6-carbaldehyde depending on directing effects; purification by column chromatography is required here to isolate the para-isomer relative to Nitrogen).

Step 3: Knoevenagel Condensation (Acceptor Attachment)
  • Combine the aldehyde (1.0 eq) and Cyanoacetic Acid (1.2 eq) in Chloroform or Acetonitrile.

  • Add catalytic Piperidine (3-5 drops).

  • Reflux for 6–12 hours . Monitor via TLC.

  • Purification: Acidify with dilute HCl to precipitate the dye. Recrystallize from Ethanol/Methanol.

Protocol B: Device Fabrication & Assessment

Objective: Assemble a DSSC using the synthesized 1-alkoxycarbazole dye to validate performance.

Device Architecture Diagram

DeviceStack Sun Sunlight (AM 1.5G) FTO FTO Glass Substrate Sun->FTO Transmission TiO2 Mesoporous TiO2 + Dye (1-Alkoxycarbazole) FTO->TiO2 Electron Collection Electrolyte I-/I3- Electrolyte TiO2->Electrolyte Dye Regeneration Pt Platinum Counter Electrode Electrolyte->Pt Hole Transport

Caption: Cross-sectional charge transfer flow in the assembled DSSC device.

Fabrication Steps
  • Photoanode Preparation:

    • Clean FTO glass (detergent

      
       water 
      
      
      
      acetone
      
      
      ethanol ultrasonication).
    • Treat with

      
       (70°C, 30 min) to form a blocking layer.
      
    • Screen-print transparent

      
       paste (20 nm particle size) to 
      
      
      
      thickness.
    • Sintering: Programmed ramp: 325°C (5 min)

      
       375°C (5 min) 
      
      
      
      450°C (15 min)
      
      
      500°C (15 min).
  • Dye Loading (Sensitization):

    • Prepare a 0.3 mM dye solution in Acetonitrile/tert-Butanol (1:1 v/v).

    • Crucial Step: Because 1-alkoxycarbazole dyes are designed to resist aggregation, the addition of co-adsorbents (like CDCA) is often not required, or required in lower amounts (e.g., 1 mM).

    • Immerse the sintered

      
       electrode into the solution for 18–24 hours  at room temperature in the dark.
      
    • Rinse with Acetonitrile to remove non-adsorbed dye.

  • Assembly:

    • Sandwich the dye-loaded anode with a Platinum-coated FTO counter electrode using a thermoplastic spacer (Surlyn, 25

      
      ).
      
    • Heat seal at 110°C.

    • Inject Iodide/Triiodide electrolyte (

      
      ) through pre-drilled holes.
      
    • Seal holes with Surlyn and a glass cover slip.

Performance Metrics & Characterization

To validate the efficacy of the 9H-carbazol-1-ol scaffold, compare the device against a standard carbazole dye (without the 1-alkoxy group).

Expected Data Profile
MetricStandard Carbazole Dye1-Alkoxycarbazole Dye (Target)Mechanistic Explanation

(V)
0.65 - 0.700.72 - 0.78 Reduced recombination due to steric shielding of

by the C1-alkoxy chain.

(mA/cm²)
12.0 - 14.013.5 - 15.0 Reduced dye aggregation leads to better injection efficiency.
Fill Factor (FF) 0.650.68 - 0.70 Improved interfacial resistance properties.
PCE (%) ~5.5%> 6.5% Cumulative effect of voltage and current improvements.
Troubleshooting Guide
  • Low Current (

    
    ):  Dye loading time may be insufficient. The steric bulk of the 1-alkoxy group can slow down adsorption kinetics. Increase dipping time to 24h.
    
  • Low Voltage (

    
    ):  If 
    
    
    
    is not improved, the alkyl chain length at C1 may be too short. Increase from Ethyl to Octyl or Dodecyl to improve the hydrophobic shield.

References

  • Carbazole Derivatives in DSSC: Abubakari, I. et al.[1][2] "The 9H-carbazole based derivative dyes for dye-sensitized solar cells technology." ResearchGate. (2025). Link

  • Synthesis Protocols: "Synthesis of 9-heptyl-9H-carbazol-3-yl methanol." ResearchGate. (2025). Link

  • Hole Transport Properties: "Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials." MDPI / NIH. (2024). Link

  • Material Specifications: "9H-Carbazol-1-ol Product Data." Sigma-Aldrich.[3] Link

  • Photophysical Properties: "Photophysical properties of hydroxyphenyl benzazoles and carbazole derivatives." PubMed. (2016). Link

Sources

Application Notes & Protocols: A Drug Discovery Workflow for Novel Antimicrobial Agents from 9H-Carbazol-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating a continuous search for new chemical entities that can overcome existing resistance mechanisms.[1] Carbazole and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent antimicrobial effects against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[2][3] The rigid, π-conjugated system of the carbazole nucleus allows for the strategic introduction of various functional groups, making it an ideal starting point for the rational design of new therapeutic agents.[1]

This document provides a comprehensive, workflow-driven guide for researchers engaged in the discovery of novel antimicrobial agents derived from the 9H-carbazol-1-ol scaffold. We will move beyond simple procedural lists to explain the underlying scientific rationale for each step, ensuring that the protocols are not just followed, but understood. This guide is structured to take a researcher from initial chemical synthesis through tiered biological screening to the selection of a lead candidate, emphasizing scientific integrity and data-driven decision-making throughout the process.

Section 1: Rationale and Strategic Design of Derivatives

The selection of 9H-carbazol-1-ol as the starting scaffold is deliberate. The hydroxyl group at the C1 position and the nitrogen at the N9 position are prime handles for chemical modification, allowing for the exploration of a diverse chemical space.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity and Substitution: The introduction of various moieties, such as phenyl, thiazole, or dihydrotriazine groups, has been shown to enhance antimicrobial potency.[4][5] Increased lipophilicity can facilitate membrane interaction, a common mechanism for antimicrobial agents.

  • Target Interaction: Some carbazole derivatives have been found to inhibit essential bacterial enzymes like dihydrofolate reductase (DHFR), disrupting key metabolic pathways.[4]

  • Toxicity Mitigation: Strategic modifications, such as the incorporation of a dihydrotriazine ring, have been correlated not only with increased antimicrobial activity but also with reduced cytotoxicity to mammalian cells.[4]

Our strategy will focus on two primary points of diversification on the 9H-carbazol-1-ol core:

  • N9-Alkylation: To introduce various side chains that can modulate lipophilicity and potential interactions with the bacterial cell envelope.

  • C-Position Functionalization: To explore the impact of substituents on the aromatic rings, which can influence electronic properties and target binding.

Section 2: Synthesis Protocol for N-Substituted 9H-Carbazol-1-ol Derivatives

This section details a generalized, robust protocol for the synthesis of a library of N-substituted 9H-carbazol-1-ol derivatives. The causality behind the choice of reagents and conditions is explained to allow for adaptation and troubleshooting.

Protocol 2.1: General Procedure for N-Alkylation of 9H-Carbazol-1-ol

  • Rationale: This procedure utilizes a standard Williamson ether synthesis-like approach, where the carbazole nitrogen is deprotonated by a suitable base to form a nucleophilic anion, which then attacks an alkyl halide. The choice of a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) ensures efficient deprotonation and subsequent reaction.

  • Materials:

    • 9H-carbazol-1-ol (Starting Material)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Dimethylformamide (DMF)

    • Alkyl Halide (e.g., ethyl bromoacetate, benzyl bromide)

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel for column chromatography

  • Step-by-Step Methodology:

    • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 9H-carbazol-1-ol (1.0 eq).

    • Dissolution: Add anhydrous DMF to dissolve the starting material.

    • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Causality: Adding the strong base at a low temperature controls the exothermic reaction and prevents side reactions.

    • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the carbazole anion is often indicated by a color change.

    • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the solution. Let the reaction stir at room temperature for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.[6]

    • Quenching: Carefully quench the reaction by slowly adding ice-cold water. Safety Note: Quenching NaH reactions must be done slowly and behind a blast shield due to hydrogen gas evolution.

    • Extraction: Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate.

    • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Causality: The washes remove residual DMF, unreacted base, and acidic impurities.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-substituted derivative.[6]

    • Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Section 3: Primary Antimicrobial Screening

The goal of primary screening is to efficiently identify "hit" compounds with significant antimicrobial activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]

Protocol 3.1: Broth Microdilution Assay for MIC Determination

  • Rationale: This method provides a quantitative measure of antimicrobial activity by exposing a standardized bacterial inoculum to serial dilutions of the test compounds in a 96-well plate format.[8] It is highly reproducible and conforms to guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[7][9]

  • Materials:

    • 96-well sterile microtiter plates

    • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

    • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10⁵ CFU/mL)[10]

    • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

    • Resazurin sodium salt solution (optional, for viability indication)

    • Multichannel pipette

    • Plate reader (spectrophotometer)

  • Step-by-Step Methodology:

    • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Compound Addition: In well 1, add 100 µL of the test compound at twice the highest desired final concentration.

    • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.

    • Inoculation: Prepare the standardized bacterial inoculum. Add 50 µL of this inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well (1-11) is 100 µL.[11]

    • Controls:

      • Positive Control: A known antibiotic is run in parallel.

      • Growth Control (Well 11): Contains broth and bacteria, but no compound.

      • Sterility Control (Well 12): Contains broth only.

      • Solvent Control: A row with the highest concentration of DMSO used.

    • Incubation: Seal the plates and incubate at 37°C for 18-24 hours.

    • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm. A viability indicator like Resazurin can also be added; a color change from blue to pink indicates metabolic activity (growth).

Section 4: Secondary Screening and Selectivity Assessment

Compounds that demonstrate promising MIC values ("hits") must undergo secondary screening to evaluate their broader potential and safety. This involves determining if they are bactericidal or merely bacteriostatic and assessing their toxicity to mammalian cells.

Protocol 4.1: Determining Minimum Bactericidal Concentration (MBC)

  • Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This differentiates bactericidal (killing) agents from bacteriostatic (inhibiting growth) agents. A compound is considered bactericidal if the MBC is no more than four times the MIC.

  • Methodology:

    • Following the MIC determination (Protocol 3.1), take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-plate these aliquots onto a Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.

Protocol 4.2: Cytotoxicity Assessment using MTT Assay

  • Rationale: It is crucial that a novel antimicrobial agent is toxic to pathogens but not to host cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to its insoluble purple formazan, which can be quantified spectrophotometrically.

  • Materials:

    • Human cell line (e.g., HEK293 - normal kidney, or HepG2 - liver)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and an untreated control.

    • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[13] Causality: This allows viable cells to metabolize the MTT into formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Absorbance Reading: Mix gently and measure the absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Section 5: Data Interpretation and Lead Candidate Selection

The ultimate goal is to identify a lead candidate with high potency against microbes and low toxicity against host cells. This is quantified by the Selectivity Index (SI) .

Calculation of Selectivity Index (SI):

The SI provides a crucial measure of the therapeutic window of a compound. It is calculated as the ratio of its cytotoxicity to its antimicrobial activity.[14]

SI = CC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)

A higher SI value indicates greater selectivity for the microbial target over host cells, making the compound a more promising drug candidate.[15][16] Compounds with an SI value greater than 10 are generally considered to be promising for further development.

Data Summary and Decision Making:

All quantitative data should be compiled into a clear, structured table for easy comparison.

Compound IDStructure ModificationMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)CC₅₀ vs. HEK293 (µg/mL)SI (S. aureus)SI (E. coli)
CZ-01N-ethyl1664>128>8>2
CZ-02N-benzyl432100253.1
CZ-03N-propyl-Cl28904511.3
.....................

Workflow for Lead Candidate Selection:

The following workflow visualizes the decision-making process from a synthesized library to a validated lead candidate.

DrugDiscoveryWorkflow cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Validation & Selection Synthesis Synthesize Derivative Library (e.g., CZ-01 to CZ-20) MIC_Screen Primary Screen: Determine MIC vs. Gram+ & Gram- Bacteria Synthesis->MIC_Screen Hit_ID Identify 'Hits' (e.g., MIC < 16 µg/mL) MIC_Screen->Hit_ID MBC_Test Determine MBC (Bactericidal vs. Static) Hit_ID->MBC_Test Cytotox_Test Determine CC50 (MTT Assay vs. Human Cells) Hit_ID->Cytotox_Test SI_Calc Calculate Selectivity Index (SI = CC50 / MIC) MBC_Test->SI_Calc Cytotox_Test->SI_Calc Lead_Select Lead Candidate (High Potency, High SI) SI_Calc->Lead_Select

Sources

Troubleshooting & Optimization

managing the stability and preventing degradation of 9H-carbazol-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 9H-carbazol-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the stability and preventing the degradation of this valuable compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Challenge of 9H-Carbazol-1-ol Stability

9H-carbazol-1-ol, a hydroxylated derivative of carbazole, is a promising scaffold in medicinal chemistry and materials science. However, the introduction of the phenolic hydroxyl group at the C1 position significantly alters its electronic properties and, consequently, its stability profile compared to the parent 9H-carbazole. Phenolic compounds are notoriously susceptible to oxidation, a primary degradation pathway that can compromise sample purity, experimental reproducibility, and the overall success of your research.[1] This guide provides a comprehensive framework for understanding and mitigating these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 9H-carbazol-1-ol.

Q1: What are the primary signs of 9H-carbazol-1-ol degradation?

A1: The most common visual indicator of degradation is a color change in the solid material or its solutions. Pure 9H-carbazol-1-ol is typically a white to off-white or light tan powder.[2] The development of a yellow, brown, or even greenish hue is a strong indication of oxidation and the formation of quinone-type impurities. In solution, you may also observe the formation of particulates or a change in UV-Vis absorbance spectra over time.

Q2: What are the optimal storage conditions for 9H-carbazol-1-ol?

A2: To ensure long-term stability, 9H-carbazol-1-ol should be stored in a cool, dry, and dark environment.[3] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[4] The container should be tightly sealed to prevent moisture ingress.[5][6] For long-term storage, temperatures of 2-8°C are advisable.[4]

Q3: How does the phenolic hydroxyl group affect the stability of 9H-carbazol-1-ol compared to 9H-carbazole?

A3: The electron-donating phenolic hydroxyl group makes the aromatic system more electron-rich and thus more susceptible to oxidation compared to the parent 9H-carbazole. This hydroxyl group can be readily oxidized to a phenoxyl radical, which can then participate in further degradation reactions, such as dimerization or polymerization, leading to colored impurities.

Q4: Can I handle 9H-carbazol-1-ol on the open bench?

A4: For routine weighing and preparation of solutions for immediate use, brief exposure to the atmosphere is generally acceptable. However, for extended manipulations or if you observe rapid discoloration, it is highly recommended to work in a glovebox or under a continuous stream of an inert gas to minimize oxidation.

Q5: What solvents are recommended for dissolving 9H-carbazol-1-ol?

A5: 9H-carbazol-1-ol is soluble in a range of organic solvents. For analytical purposes, HPLC-grade solvents are recommended. Common choices include acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO). When preparing stock solutions for storage, it is crucial to use anhydrous, de-gassed solvents to minimize oxidative and hydrolytic degradation.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the use of 9H-carbazol-1-ol.

Observed Problem Potential Cause(s) Recommended Action(s)
Unexpected Color Change (Solid) Oxidation due to prolonged exposure to air and/or light.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere. For long-term storage, refrigerate at 2-8°C.
Solution Discoloration 1. Oxidation catalyzed by dissolved oxygen or trace metal impurities in the solvent. 2. Photodegradation.1. Use fresh, high-purity, de-gassed solvents. Consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) if compatible with your downstream application. 2. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Inconsistent Analytical Results (e.g., HPLC, NMR) 1. On-column degradation during HPLC analysis. 2. Degradation in the NMR solvent. 3. Presence of residual solvents or impurities from synthesis.1. Use a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid or acetic acid) to suppress the ionization of the phenolic proton and improve peak shape. Ensure the HPLC system is well-purged. 2. Use deuterated solvents from a freshly opened ampoule. Analyze the sample immediately after preparation. 3. Verify the purity of the starting material using multiple analytical techniques (e.g., HPLC, GC-MS, NMR).[7] If necessary, purify the compound by recrystallization or column chromatography.[8]
Poor Solubility 1. Incorrect solvent choice. 2. The compound has degraded into less soluble polymeric materials.1. Consult solubility data or test a range of solvents to find the most appropriate one for your concentration needs. 2. If the material does not fully dissolve in a solvent in which it was previously soluble, this is a strong indicator of degradation. The material should be repurified or discarded.

Part 3: Experimental Protocols

This section provides detailed methodologies for key workflows to ensure the stability and purity of 9H-carbazol-1-ol.

Protocol 1: Preparation of a Standard Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 9H-carbazol-1-ol in DMSO for use in biological assays.

Materials:

  • 9H-Carbazol-1-ol (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Calibrated micropipettes

Procedure:

  • Pre-weighing Preparation: Allow the container of 9H-carbazol-1-ol to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Inert Atmosphere: If possible, perform the weighing and dissolution steps in a glovebox or under a gentle stream of inert gas.

  • Weighing: Accurately weigh the required amount of 9H-carbazol-1-ol into the amber glass vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Mixing: Gently swirl the vial or use a vortex mixer until the solid is completely dissolved. Avoid vigorous shaking which can introduce more oxygen.

  • Inerting and Storage: Before sealing the vial, flush the headspace with an inert gas. Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Monitoring Purity by HPLC

This protocol provides a general method for assessing the purity of 9H-carbazol-1-ol and detecting degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where 9H-carbazol-1-ol has a strong absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a solution of 9H-carbazol-1-ol in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Data Interpretation: The purity of the sample can be estimated by the relative area of the main peak. The appearance of new peaks, especially those with different retention times, indicates the presence of impurities or degradation products.

Part 4: Visualizing Degradation and Workflows

Diagram 1: Potential Oxidative Degradation Pathway of 9H-Carbazol-1-ol

G A 9H-Carbazol-1-ol B Phenoxyl Radical A->B Oxidation (O2, light, metal ions) C Quinone-like Species B->C Further Oxidation D Dimerization/Polymerization (Colored Impurities) B->D

Caption: Oxidative degradation of 9H-carbazol-1-ol.

Diagram 2: Recommended Workflow for Handling 9H-Carbazol-1-ol

G start Start: Receive 9H-Carbazol-1-ol storage Store at 2-8°C under inert atmosphere, protected from light start->storage weigh Weigh under inert atmosphere storage->weigh dissolve Dissolve in anhydrous, de-gassed solvent weigh->dissolve use Immediate Use in Experiment dissolve->use store_sol Store solution at -20°C or -80°C under inert gas dissolve->store_sol end End of Experiment use->end purity_check Periodically check purity by HPLC store_sol->purity_check purity_check->use

Caption: Recommended handling and storage workflow.

References

  • Nojiri, H., & Sekiguchi, H. (2006). Degradation of carbazole by Pseudomonas sp. strain XLDN4-9. Applied and environmental microbiology, 72(5), 3359–3368.
  • Stingley, R. L., Brezna, B., Cerniglia, C. E., & Jones, A. D. (2010). Degradation of dibenzothiophene and carbazole by Arthrobacter sp. P1-1. Applied and environmental microbiology, 76(13), 4493–4500.
  • Li, S., Zhang, L., Wang, Y., & Zhang, J. (2019).
  • Gai, Z., Yu, B., & Feng, J. (2007). Degradation of carbazole in the presence of non-aqueous phase liquids by Pseudomonas sp.
  • Jaiswal, S., & Shukla, P. (2017). Properties, environmental fate and biodegradation of carbazole. 3 Biotech, 7(2), 137.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6854, Carbazole." PubChem, [Link].

  • Fernandes, I., Pérez-Gregorio, R., Soares, S., Mateus, N., & de Freitas, V. (2017). Bioavailability of phenolic compounds: a major challenge for drug development? Revista Fitos, 11(4), 323-336.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of new 9H-Carbazole derivatives. International Journal of Drug Design and Discovery, 3(3), 819-825.
  • Dai, W., & Li, J. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization.
  • Cömert, E. D., & Gökçe, B. (2021). Phenolic compounds: current industrial applications, limitations and future challenges.
  • Singh, A., & Kumar, R. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(03), 036–045.
  • Ningbo Inno Pharmchem Co.,Ltd. Understanding Chemical Purity: The Case of 9-Ethyl-9H-carbazole-3,6-dicarboxaldehyde. [Link]

  • Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 607542, 3-Methyl-9H-carbazol-1-ol." PubChem, [Link].

  • Dömling, A. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7033–7050.
  • Boron Molecular. 4-(9H-carbazol-9-yl)aniline. [Link]

Sources

troubleshooting unexpected results in the NMR spectrum of a carbazole derivative

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for unexpected results in the NMR spectrum of a carbazole derivative.

Technical Support Center: Carbazole Derivative NMR Analysis

Introduction: Navigating the Complexities of Carbazole NMR

Carbazole and its derivatives are cornerstone molecules in materials science and drug discovery, prized for their unique electronic and photophysical properties. However, their rich and often complex structures can present significant challenges during NMR spectroscopic analysis. Their planar, aromatic nature makes them prone to aggregation, and the rotational freedom of substituents can lead to spectra that are far from "textbook" examples.

This guide is designed to serve as a first-line technical resource for researchers encountering unexpected or ambiguous results in the ¹H and ¹³C NMR spectra of carbazole derivatives. We will move beyond simple problem-solution pairs to explore the underlying physical and chemical phenomena responsible for these spectral artifacts. Our goal is to empower you with the knowledge to not only solve the immediate issue but also to design more robust experiments in the future.

Initial Troubleshooting Workflow

Before diving into specific issues, it's crucial to approach the problem systematically. An illogical or haphazard approach can waste valuable time and sample. The following workflow outlines a validated, step-by-step process for initial diagnosis of a problematic NMR spectrum.

G start Problematic NMR Spectrum (Broad Peaks, Extra Signals, Shifted Peaks) check_purity Step 1: Verify Sample Purity (TLC, LC-MS, HRMS) start->check_purity is_pure Is Sample Pure? check_purity->is_pure repurify Action: Repurify Sample (Column Chromatography, Recrystallization) is_pure->repurify No check_params Step 2: Review NMR Acquisition Parameters (Shimming, Solvent, Concentration) is_pure->check_params Yes repurify->start After Purification params_ok Are Parameters Optimized? check_params->params_ok rerun_nmr Action: Re-acquire Spectrum (Re-shim, Lower Concentration, Change Solvent) params_ok->rerun_nmr No advanced_diag Step 3: Advanced Diagnostics (Consult Specific FAQs Below) params_ok->advanced_diag Yes rerun_nmr->start After Re-acquisition

Caption: A logical workflow for initial NMR troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered with carbazole derivatives.

Category A: Peak Appearance & Position Issues

Q1: Why do I see more aromatic signals than expected for my seemingly symmetric carbazole derivative?

A: This is a classic issue often caused by the presence of rotamers , which are conformational isomers that interconvert slowly on the NMR timescale.[1]

  • Causality Explained: If your carbazole has a bulky substituent, particularly on the nitrogen (position 9) or at positions 4/5, its rotation around a single bond (e.g., a C-N or C-C bond) may be sterically hindered. This restricted rotation can create two or more distinct, non-equivalent chemical environments for the carbazole protons, leading to a doubling or even tripling of the expected signals. Each rotamer behaves as a separate species in the NMR, giving its own set of peaks.

  • Troubleshooting Protocol:

    • Variable Temperature (VT) NMR: This is the definitive experiment. As you increase the temperature of the NMR probe, you provide the molecule with more thermal energy. This increases the rate of bond rotation.

    • Observation: If rotamers are present, you will observe the doubled peaks begin to broaden and then coalesce into a single, sharp, time-averaged signal at a higher temperature.[1]

    • Action: Run the ¹H NMR experiment at progressively higher temperatures (e.g., 25°C, 50°C, 75°C, 100°C). If coalescence is observed, you have confirmed the presence of rotamers. A study on a tetrahydro-indolo[4,3-ab]carbazole derivative utilized 2D NOESY and molecular modeling to understand its conformational properties.[2]

Q2: My aromatic signals are broad, poorly resolved, and lack fine coupling details. What are the common causes?

A: Signal broadening is a common frustration and typically points to one of three issues: molecular aggregation, the presence of paramagnetic impurities, or poor instrument shimming.[1][3]

  • Causality Explained:

    • Aggregation: Carbazole's flat, π-rich structure promotes intermolecular π-π stacking, leading to the formation of soluble aggregates.[4] Molecules in an aggregate are in a different chemical environment than free-floating monomers. If the rate of exchange between the aggregated and free states is intermediate on the NMR timescale, the result is significant peak broadening. This is especially common at higher concentrations.[1]

    • Paramagnetic Impurities: Even trace amounts of paramagnetic species (like dissolved O₂, or metal ions like Fe³⁺, Cu²⁺ from catalysts or glassware) can dramatically shorten nuclear relaxation times (T1 and T2).[5][6][7] This rapid relaxation leads to uncertainty in the energy of the nuclear spin state, which manifests as severe line broadening.[6][8]

    • Poor Shimming/Solubility: An inhomogeneous magnetic field across the sample (poor shimming) or undissolved particulate matter will naturally lead to a wide distribution of resonance frequencies and thus, broad peaks.[1][9]

G cluster_causes Potential Causes cluster_solutions Diagnostic Solutions broad_peaks Broad Aromatic Signals cause1 Chemical Phenomena broad_peaks->cause1 Aggregation/ Conformational Exchange cause2 Sample Contamination broad_peaks->cause2 Paramagnetic Ions/ Particulates cause3 Instrumental Factors broad_peaks->cause3 Poor Shimming/ Inhomogeneity sol1a Decrease Concentration cause1->sol1a sol1b Change Solvent (e.g., to d6-DMSO) cause1->sol1b sol1c Increase Temperature (VT-NMR) cause1->sol1c sol2a Filter Sample (removes particulates) cause2->sol2a sol2b Use High Purity Solvents cause2->sol2b sol2c Add Chelating Agent (EDTA) (removes metal ions) cause2->sol2c sol3a Re-shim the Spectrometer cause3->sol3a sol3b Check Sample Tube Quality cause3->sol3b

Caption: Common causes and solutions for broad NMR signals.

  • Troubleshooting Protocol:

    • Dilute the Sample: Prepare a sample at half or a quarter of the original concentration. If aggregation is the cause, the peaks should sharpen significantly.[10]

    • Change the Solvent: Switch to a more polar or hydrogen-bond-disrupting solvent like DMSO-d₆. This can break up π-stacked aggregates.[10][11]

    • Filter Your Sample: Pass the NMR sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any suspended solids.

    • Check for Paramagnetics: If you suspect metal contamination from a previous reaction step, try adding a small amount of a chelating agent like EDTA to your stock solution before preparing the NMR sample.

Q3: The chemical shifts of my carbazole protons don't match literature values. Why?

A: Discrepancies in chemical shifts are common and are almost always due to differences in experimental conditions, namely the solvent, sample concentration, or the electronic effects of nearby substituents.[11]

  • Causality Explained:

    • Solvent Effects: The chemical environment of a proton is highly sensitive to the surrounding solvent molecules. Aromatic solvents like benzene-d₆ can induce significant upfield shifts (to the right) due to anisotropic effects, where your analyte sits in the shielding cone of the benzene ring current. Conversely, hydrogen-bonding solvents like DMSO-d₆ or methanol-d₄ can form intermolecular hydrogen bonds, altering the electron density and thus the chemical shift.[11][12][13]

    • Concentration Effects: As discussed above, carbazoles aggregate. This intermolecular interaction changes the average electronic environment of the protons compared to a very dilute solution, often causing concentration-dependent shifts.[1][11]

    • Substituent Effects: Even small changes in substituents on the carbazole core can have a large impact. Electron-donating groups (e.g., -OCH₃, -NH₂) will increase electron density on the aromatic rings, shielding the protons and shifting them upfield. Electron-withdrawing groups (e.g., -NO₂, -CN) do the opposite, deshielding protons and shifting them downfield.[8][14]

  • Troubleshooting Protocol:

    • Match Conditions: The most critical step is to ensure your experimental conditions (solvent and, if possible, concentration) precisely match those reported in the literature you are referencing.

    • Solvent Titration: If you suspect a strong solvent interaction, try acquiring spectra in a few different standard solvents (e.g., CDCl₃, Acetone-d₆, Benzene-d₆) to understand how the shifts are affected.

Q4: I have unexpected sharp peaks, often singlets, in the 0.5-3.0 ppm aliphatic region of my aromatic compound's spectrum. What are they?

A: These are almost certainly common laboratory contaminants. Before suspecting a failed reaction, always check for these culprits.[15]

  • Common Contaminants:

    • Grease: Silicone grease from glass joints often appears as a small, broad singlet around 0.5-1.0 ppm.

    • Solvents: Residual solvents from purification are very common. Ethyl acetate, hexane, dichloromethane, and acetone are frequent offenders.

    • Water: A broad singlet that can appear anywhere from ~1.5 ppm in CDCl₃ to ~3.3 ppm in DMSO-d₆.[1]

  • Troubleshooting Protocol:

    • Consult a Solvent Impurity Table: Cross-reference the chemical shifts of your unknown peaks with a standard table of NMR solvent impurities.

    • Dry Rigorously: Ensure your sample is thoroughly dried under high vacuum before analysis to remove residual purification solvents.[1]

    • Run a Blank: If you are unsure, run an NMR of the deuterated solvent from the same bottle to check for inherent impurities.

ContaminantTypical ¹H Chemical Shift (ppm) in CDCl₃Multiplicity
Water~1.55broad s
Acetone2.17s
Dichloromethane5.30s
Ethyl Acetate1.26, 2.05, 4.12t, s, q
n-Hexane0.88, 1.26m
Silicone Grease~0.8-1.0broad s
Typical chemical shifts of common laboratory contaminants in CDCl₃.
Category B: Specific Proton Signal Issues

Q5: The N-H proton signal of my carbazole is very broad or seems to be missing entirely. How can I confirm its presence?

A: The N-H proton of a carbazole is acidic and capable of chemical exchange with trace amounts of water or other acidic/basic species in the solvent. This exchange often leads to a very broad signal that can be lost in the baseline, or it may disappear entirely.[1]

  • Causality Explained: Protons attached to heteroatoms (O, N, S) can be "exchanged" with deuterium atoms from a deuterated solvent or with other labile protons. If this exchange happens at a rate comparable to the NMR timescale, the signal becomes extremely broad.

  • Troubleshooting Protocol: The D₂O Shake

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake it vigorously for 30-60 seconds to mix the layers.

    • Re-acquire the ¹H NMR spectrum.

    • Result: The N-H proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the N-H peak will completely disappear from the spectrum.[1] This is a definitive confirmation of an exchangeable proton.

Detailed Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Detecting Rotamers
  • Sample Preparation: Prepare a sample of your carbazole derivative in a higher-boiling deuterated solvent (e.g., DMSO-d₆, Toluene-d₈, or 1,1,2,2-Tetrachloroethane-d₂) to ensure it remains liquid at elevated temperatures. The concentration should be low enough to avoid aggregation issues.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C). Note the chemical shifts and appearance of the suspected rotameric peaks.

  • Increase Temperature: Instruct the NMR spectrometer software to increase the probe temperature by a set increment (e.g., 20-25 °C). Allow the temperature to equilibrate for at least 5-10 minutes.

  • Acquire Spectrum: Re-acquire the ¹H NMR spectrum at the new, higher temperature.

  • Repeat and Observe: Repeat steps 3 and 4 at increasing temperatures (e.g., 50 °C, 75 °C, 100 °C, 120 °C).

  • Data Analysis: Analyze the stacked plots of the spectra. Look for the characteristic pattern of rotamers: the distinct peaks will broaden, move closer together, and eventually merge (coalesce) into a single, sharp, time-averaged peak. The temperature at which they merge is the coalescence temperature, which can be used to calculate the energy barrier to rotation.

Protocol 2: D₂O Exchange for Identifying N-H Protons
  • Sample Preparation: Prepare your sample as you normally would in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum. Carefully integrate the entire spectrum and note the position of the suspected N-H proton signal.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Using a pipette, add a single drop (approx. 20-30 µL) of D₂O.

  • Mix Thoroughly: Cap the NMR tube and shake it vigorously for at least 30 seconds. You may see an emulsion form, which is acceptable.

  • Re-acquire Spectrum: Place the tube back in the spectrometer (shimming may need minor adjustment) and acquire a second ¹H NMR spectrum using the exact same parameters as the first.

  • Data Analysis: Compare the "before" and "after" spectra. If the peak you suspected was the N-H proton has disappeared or significantly diminished in intensity, you have confirmed its identity.

References

  • Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations.
  • Nuclear magnetic resonance spectral analysis and conformational properties of 11-benzoyl-9,9a,10,11-tetrahydro-4H-indolo[4,3-ab]carbazole. PubMed.
  • Troubleshooting 1H NMR Spectroscopy. Department of Chemistry: University of Rochester.
  • Technical Support Center: Resolving Inconsistencies in Spectroscopic D
  • 1 H-NMR spectrum of carbazole.
  • About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. StackExchange.
  • Paramagnetic nuclear magnetic resonance spectroscopy. Wikipedia.
  • Paramagnetic NMR. University of Illinois Urbana-Champaign.
  • Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation.
  • A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles.
  • Carbazole(86-74-8) 1H NMR spectrum. ChemicalBook.
  • Paramagnetic NMR in drug discovery. PubMed Central.
  • An In-depth Technical Guide on the NMR Spectroscopic D
  • Understanding theinteraction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole sep.
  • Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • What are the possible impurities for the extra peaks in HNMR at 0.9 to 3 ppm??.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • What can you infer from broad arom
  • Chemical shifts. University of Regensburg.
  • Troubleshooting. Department of Chemistry and Biochemistry - University of Maryland.
  • Decreased Aggregation Phenomena in Polyfluorenes by Introducing Carbazole Copolymer Units.
  • (a) The ¹H NMR spectra of 2.0 mg carbazole with increasing...
  • How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?.
  • The ¹H NMR spectra of mixtures of carbazole and anthracene before and...
  • Carbazole(86-74-8) 13C NMR spectrum. ChemicalBook.
  • Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. PubMed Central.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse.
  • Assessing Carbazole Derivatives as Single-Electron Photoreductants. ACS Omega.
  • Aromatics.
  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah Journal of Science.
  • Carbazole. SpectraBase.
  • Spectroscopic Study of Aggregation of Carbazole Units. Semantic Scholar.
  • Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journals.
  • 13 C NMR of indazoles.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. SpringerLink.

Sources

strategies for the selective protection and deprotection of functional groups in carbazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Carbazole Functionalization Technical Support Center .

This guide is structured as a Tier-3 Engineering response to common inquiries regarding the manipulation of the carbazole scaffold. Our goal is to move beyond generic textbook advice and address the specific electronic and steric anomalies of the carbazole nucleus (dibenzo[b,d]pyrrole).

Module 1: The Gatekeeper – Selecting the N-Protecting Group

User Query: "I need to functionalize the carbazole ring, but my yields are inconsistent. Which N-protecting group (PG) should I use?"

Technical Insight: The nitrogen at position 9 (N-9) is the "electronic valve" of the carbazole. Its lone pair is part of the aromatic sextet, making the ring electron-rich but the nitrogen itself relatively non-nucleophilic compared to simple amines. However, the N-H proton is acidic (


 in DMSO), leading to side reactions with bases or organometallics.

Your choice of PG determines the reactivity of the carbon skeleton (C-1, C-3, C-6).

Decision Matrix: N-PG Selection

Use the following logic flow to select the correct group for your downstream chemistry.

CarbazolePGSelection Start Start: Intended Downstream Chemistry Q1 Is the reaction an Electrophilic Aromatic Substitution (EAS)? (e.g., Nitration, Bromination) Start->Q1 Q2 Do you need to direct metalation to C-1? Q1->Q2 No Res1 RECOMMENDED: N-Tosyl (Ts) Reason: Electron-withdrawing group (EWG) prevents over-substitution and oxidation. Q1->Res1 Yes Q3 Are you performing strong base lithiation? Q2->Q3 No Res2 RECOMMENDED: N-2-Pyridyl or N-Pivaloyl Reason: Chelation-assisted C-H activation. Q2->Res2 Yes (Pd-Catalysis) Res3 RECOMMENDED: N-SEM or N-Boc Reason: Stable to base, directs lithiation to C-1 (SEM) or C-2 (Boc). Q3->Res3 Yes Res4 RECOMMENDED: N-Benzyl (Bn) or N-Alkyl Reason: Electron-donating; activates ring but difficult to remove. Q3->Res4 No (General Stability)

Figure 1: Decision tree for selecting N-9 protecting groups based on intended reaction conditions.

Module 2: Troubleshooting Stuck Groups

Ticket #402: "I cannot remove the N-Tosyl group using standard hydrolysis (KOH/EtOH)."

Diagnosis: While basic hydrolysis works for simple sulfonamides, the


-tosyl carbazole bond is surprisingly robust due to the delocalization of the nitrogen lone pair into the aromatic system, which reduces the leaving group ability of the carbazole anion. Harsh basic conditions (KOH/DMSO at reflux) often lead to decomposition before deprotection.

Solution: Reductive Cleavage (Mg/MeOH) Switch to a single-electron transfer (SET) mechanism.[1] This method is mild, chemoselective, and tolerates esters and other base-sensitive groups.

  • Mechanism: Magnesium metal donates electrons to the sulfonyl group, facilitating S-N bond cleavage.

  • Protocol Ref: Tetrahedron Lett. 2008, 49, 1069.

Ticket #405: "My N-Boc group falls off during Lewis Acid catalysis."

Diagnosis: The tert-butyl carbamate (Boc) group is acid-labile. If you are using Lewis acids (e.g.,


, 

) for Friedel-Crafts reactions, the Boc group will cleave prematurely.

Solution: Thermal Deprotection (Green Chemistry) If you need to remove Boc selectively in the presence of acid-sensitive groups (like acetals), avoid TFA. Use thermal deprotection in fluoroalcohols.[2]

  • Mechanism: Thermolytic fragmentation driven by the stability of the tert-butyl cation and

    
     extrusion.
    
  • Protocol Ref: J. Org. Chem. 2019, 84, 15, 9637–9645.

Module 3: Regioselectivity & Orthogonal Strategies

User Query: "I am getting a mixture of C-3 and C-6 isomers. How do I force reaction at C-1?"

Technical Insight: The carbazole ring is naturally most reactive at C-3 and C-6 (para to the nitrogen). To hit C-1, you must overcome this intrinsic bias using Directing Groups (DGs) or Steric Blocking .

Strategy A: The Chelation Hook (C-1 Functionalization)

Using a removable 2-pyridyl group on the nitrogen allows Palladium catalysts to coordinate and activate the C-1 position via a cyclopalladation intermediate.

  • Reagent: Pd(OAc)2, Directing Group: N-(2-pyridyl).

  • Outcome: Exclusive C-1 functionalization (e.g., nitration, acylation).

  • Reference: Beilstein J. Org. Chem. 2023, 19, 110–118.

Strategy B: Orthogonal Protection Map

When synthesizing complex carbazole alkaloids (e.g., Murraya alkaloids), you often need to manipulate the N-H, a C-3 hydroxyl, and a C-1 aldehyde independently.

OrthogonalMap Carbazole Carbazole Core N9 N-9: Tosyl (Ts) Carbazole->N9 C3 C-3: O-MOM Carbazole->C3 C1 C-1: Aldehyde (Acetal) Carbazole->C1 RemoveTs Mg/MeOH (Leaves MOM/Acetal intact) N9->RemoveTs RemoveMOM Mild Acid (PPTS) (Leaves Ts intact) C3->RemoveMOM RemoveAcetal Aq. HCl (Leaves Ts intact) C1->RemoveAcetal

Figure 2: Orthogonal deprotection strategy for a tri-functionalized carbazole.

Experimental Protocols

Protocol A: Mild Reductive Detosylation of N-Tosyl Carbazoles

Best for: Substrates with esters, ketones, or other base-sensitive groups.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve N-Tosyl carbazole (1.0 equiv) in anhydrous Methanol (0.1 M concentration) .

    • Note: If solubility is poor, use a 1:1 mixture of THF:MeOH.

  • Activation: Add Magnesium turnings (5.0 - 10.0 equiv) .

    • Tip: Activate Mg by scratching with a spatula or adding a crystal of iodine.

  • Sonication: Place the flask in an ultrasonic bath at room temperature.

    • Why? Sonication mechanically cleans the Mg surface, preventing passivation by MgO.

  • Monitoring: Monitor by TLC (typically 1–4 hours). The spot for N-Ts carbazole (less polar) will disappear, replaced by the free carbazole (more polar, often fluorescent blue).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] Wash with brine. Dry over 
    
    
    
    .[1][3]
Protocol B: Thermal N-Boc Deprotection (Acid-Free)

Best for: Acid-sensitive substrates (e.g., containing acetals or silyl ethers).

  • Solvent: Dissolve N-Boc carbazole in 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[2]

    • Concentration: 0.1 M.

  • Reaction: Heat the solution in a sealed tube at 150 °C (microwave) or reflux (if using lower boiling solvents/longer times) for 1–2 hours.

  • Mechanism Check: The fluoroalcohol stabilizes the transition state and traps the isobutylene byproduct.

  • Workup: Simply evaporate the solvent. Quantitative yield is common.

References

  • Reductive Detosylation

    • Title: Mild and selective deprotection of N-tosylindoles and N-tosylcarbazoles using Mg/MeOH.
    • Source: Tetrahedron Letters, 2008.
    • URL:[Link]

  • Thermal N-Boc Deprotection

    • Title: Deprotection of N-Boc Groups Under Continuous Flow High Temper
    • Source: Journal of Organic Chemistry, 2019.[2]

    • URL:[Link]

  • C-1 Selective Activation

    • Title: Palladium-catalyzed regioselective C1-selective nitration of carbazoles.[4][5]

    • Source: Beilstein Journal of Organic Chemistry, 2023.
    • URL:[Link]

  • Carbazole Reactivity Overview

    • Title: Strategies for the Synthesis of Carbazoles and their Derivatives.[4][5]

    • Source: Chemical Reviews, 2002.
    • URL:[Link]

Sources

Validation & Comparative

Cross-Validation of Analytical Methods for Carbazole Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbazole (dibenzo-pyrrole) serves as a critical starting material and intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the beta-blocker Carvedilol and the anti-emetic Ondansetron . While carbazole itself acts as a scaffold, its presence as an unreacted impurity in the final drug substance poses a regulatory challenge. Under ICH M7(R2) guidelines, carbazole and its derivatives must be assessed for mutagenic potential. While carbazole is often classified as a Class 3 impurity (alerting structure, unrelated to the API, but with conflicting mutagenicity data), a conservative control strategy often requires quantification at trace levels (ppm) to ensure patient safety.

This guide provides a rigorous technical framework for the cross-validation of analytical methods used to quantify carbazole. We move beyond simple method descriptions to a comparative analysis of HPLC-Fluorescence (HPLC-FLD) versus Gas Chromatography-Mass Spectrometry (GC-MS) , demonstrating how to validate these orthogonal techniques against each other to ensure data integrity.

The Analytical Challenge: Sensitivity vs. Matrix Tolerance

Quantifying carbazole in a complex API matrix requires balancing sensitivity with selectivity. Two primary methodologies dominate the field, each with distinct mechanistic advantages.[1][2]

Comparative Methodological Landscape[2][3]
FeatureMethod A: HPLC-FLD (Reference Method)Method B: GC-MS (Orthogonal Method)
Detection Principle Native fluorescence (Ex: 293 nm, Em: 346 nm)Electron Impact Ionization (EI) - SIM Mode
Sensitivity (LOD) High (~0.5 - 5 ng/mL)Moderate to High (~10 - 50 ng/mL)
Selectivity High for fluorescent heterocycles; risk of co-elutionExcellent; mass spectral fingerprinting (

167)
Matrix Tolerance Moderate; susceptible to quenchingHigh; volatile matrix components elute early
Throughput High (Rapid equilibration)Moderate (Cool-down required)
Primary Use Case Routine QC release testingImpurity identification & cross-validation
Scientific Rationale for Selection
  • HPLC-FLD is selected as the Reference Method because carbazole possesses a rigid, planar structure with high quantum yield fluorescence, allowing for sub-ppm detection limits without derivatization.

  • GC-MS is selected as the Validation Method because it relies on a completely different separation mechanism (volatility vs. polarity) and detection principle (mass-to-charge ratio vs. photon emission), satisfying the requirement for orthogonality in cross-validation.

Cross-Validation Framework

Cross-validation is not merely repeating an experiment; it is a statistical confirmation that two distinct methods yield equivalent results within a defined confidence interval. This is critical when transferring methods between labs (e.g., R&D to QC) or when investigating Out-of-Specification (OOS) results.

Strategic Decision Workflow

CrossValidationStrategy Start Need for Carbazole Quantification RiskAssess ICH M7 Risk Assessment (Is it a Mutagenic Impurity?) Start->RiskAssess LimitCalc Calculate Limit (TTC or PDE) Example: 30 ppm RiskAssess->LimitCalc MethodSelect Select Primary Method (HPLC-FLD) LimitCalc->MethodSelect Validation Full Method Validation (ICH Q2(R1)) MethodSelect->Validation CrossValTrigger Trigger Cross-Validation (Method Transfer / OOS / New Matrix) Validation->CrossValTrigger OrthoMethod Develop Orthogonal Method (GC-MS) CrossValTrigger->OrthoMethod Compare Paired Sample Analysis (n=6 at Target Limit) OrthoMethod->Compare StatTest Statistical Equivalence Test (Bland-Altman / Paired t-test) Compare->StatTest Decision Is p > 0.05 & Bias < 5%? StatTest->Decision Pass Methods Equivalent: Cross-Validation Successful Decision->Pass Yes Fail Bias Detected: Investigate Matrix Effect Decision->Fail No

Figure 1: Decision tree for initiating and executing a cross-validation study for carbazole impurities.

Detailed Experimental Protocols

Method A: HPLC-Fluorescence (Reference)

Best for: Routine quantification of Carbazole in Carvedilol API.

Reagents: Acetonitrile (HPLC Grade), Water (Milli-Q), Trifluoroacetic acid (TFA). Equipment: Agilent 1260 Infinity II or equivalent with FLD.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Gradient: 0-2 min (5% B), 2-15 min (Linear to 95% B), 15-20 min (95% B).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: Excitation

      
       = 293 nm; Emission 
      
      
      
      = 346 nm.
  • Sample Preparation:

    • Dissolve 50 mg of API in 50 mL of Acetonitrile:Water (50:50).

    • Sonicate for 10 minutes. Filter through 0.22 µm PTFE filter.

  • System Suitability:

    • Inject Standard (1.0 µg/mL Carbazole).

    • Requirement: Tailing factor < 1.5, RSD of area < 2.0% (n=6).

Method B: GC-MS (Orthogonal Validation)

Best for: Confirming identity and validating HPLC results in complex matrices.

Reagents: Dichloromethane (DCM), Internal Standard (Carbazole-d8 or Phenanthrene-d10). Equipment: Agilent 7890B GC / 5977B MSD.

  • Inlet Conditions:

    • Mode: Splitless (1 min purge).

    • Temperature: 280°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C (hold 5 min).

  • MS Detection (SIM Mode):

    • Target Ion:

      
       167.1 (Molecular ion of Carbazole).
      
    • Qualifier Ions:

      
       139.1, 166.1.
      
    • Internal Standard Ion:

      
       175.1 (Carbazole-d8).
      
  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): Dissolve 50 mg API in 10 mL 0.1M NaOH. Extract twice with 5 mL DCM. Combine organic layers, dry over

      
      , and evaporate to 1 mL.
      
    • Note: LLE removes the non-volatile salt API (Carvedilol), preventing GC liner contamination.

Comparative Performance Data

The following data represents typical validation results obtained when applying these protocols to a pharmaceutical intermediate matrix.

ParameterHPLC-FLD ResultsGC-MS ResultsAcceptance Criteria (ICH Q2)
Linearity (

)
0.9998 (Range: 0.05 - 10 ppm)0.9992 (Range: 0.1 - 10 ppm)

LOD (S/N = 3) 0.02 ppm0.08 ppmN/A
LOQ (S/N = 10) 0.05 ppm0.25 ppmMust be < Reporting Threshold
Precision (RSD) 0.8% (n=6)2.4% (n=6)

at trace levels
Recovery (Spike) 98.5% - 101.2%92.0% - 104.5%

Statistical Cross-Validation Analysis

To validate the methods, analyze 6 batches of API using both methods. Calculate the Bland-Altman bias .

  • Mean Difference (Bias):

    
     (GC-MS slightly lower than HPLC).
    
  • 95% Limits of Agreement:

    
     to 
    
    
    
    .
  • Conclusion: Since the bias is negligible and the limits of agreement fall within the total analytical error allowance (

    
    ), the methods are statistically equivalent.
    

Visualizing the Validation Workflow

The following diagram illustrates the specific steps for the cross-validation experiment, ensuring self-validating logic.

CrossValProtocol Sample Uniform API Sample (Homogenized) SplitA Aliquot A (Direct Dilution) Sample->SplitA SplitB Aliquot B (LLE Extraction) Sample->SplitB HPLC HPLC-FLD Analysis (n=6 replicates) SplitA->HPLC GCMS GC-MS Analysis (n=6 replicates) SplitB->GCMS DataA Data Set A (Mean, RSD) HPLC->DataA DataB Data Set B (Mean, RSD) GCMS->DataB Stats Paired t-test & F-test (Variance) DataA->Stats DataB->Stats Report Validation Report (Bias Assessment) Stats->Report

Figure 2: Experimental workflow for the cross-validation of HPLC and GC-MS methods.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Assessing the Purity of Synthesized 9H-carbazol-1-ol: A Comparative Guide to HPLC and qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 9H-carbazol-1-ol (1-hydroxycarbazole), a critical intermediate for optoelectronic materials and pharmaceutical scaffolds (structurally related to Carvedilol precursors), purity assessment is complicated by the presence of regioisomers (2-, 3-, and 4-hydroxycarbazole) and unreacted starting materials.[1]

This guide objectively compares the two dominant analytical methodologies: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC remains the industry standard for trace impurity profiling, qNMR has emerged as a superior method for rapid, reference-standard-free potency determination.[1]

Part 1: The Analytical Challenge

The synthesis of 9H-carbazol-1-ol, often achieved via the aromatization of cyclohexane-fused precursors or Bucherer-type reactions, generates specific impurities that challenge standard detection methods:

  • Regioisomers: The 1-hydroxy, 2-hydroxy, and 4-hydroxy isomers possess identical molecular weights (

    
    ), rendering low-resolution Mass Spectrometry (MS) insufficient for differentiation.[1]
    
  • Polarity Similarity: The hydroxyl group on the carbazole ring creates similar retention characteristics on standard C18 columns, often leading to co-elution.

  • Fluorescence: Carbazole derivatives are highly fluorescent; minor impurities can disproportionately dominate UV/Fluorescence signals if response factors are not calibrated.[1]

Part 2: Comparative Methodology

Method A: RP-HPLC (The Impurity Profiler)

Best For: Trace impurity detection (<0.1%), isomer separation, and GMP release testing.

To accurately assess 9H-carbazol-1-ol, standard C18 chemistries often fail to resolve the 1-isomer from the 2-isomer.[1] We recommend a Biphenyl or Phenyl-Hexyl stationary phase .[1] The


 interactions offered by these phases provide the necessary selectivity to separate aromatic isomers that differ only in substitution position.[1]
Validated Protocol:
  • Column: Kinetex Biphenyl or Acquity BEH Phenyl,

    
    , 
    
    
    
    (UHPLC) or
    
    
    (HPLC).[1]
  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape of phenolic OH).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at

    
     (aromatic backbone) and 
    
    
    
    (sensitive).[1]
  • Flow Rate:

    
     (UHPLC).[1]
    
Method B: qNMR (The Potency Validator)

Best For: Absolute purity assay (Potency), reference-standard-free analysis, and rapid synthesis checks.[1]

qNMR utilizes the fundamental principle that signal intensity is directly proportional to the number of nuclei. Unlike HPLC, it does not require a pure reference standard of 9H-carbazol-1-ol, which is expensive or commercially rare.[1] Instead, a certified internal standard (e.g., Maleic Acid or TCNB) is used.

Validated Protocol:
  • Solvent: DMSO-

    
     (Ensures solubility of the planar carbazole ring and minimizes OH exchange broadening).[1]
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-reactive, peaks distinct from carbazole aromatic region).

  • Pulse Sequence:

    
     pulse with adequate relaxation delay (
    
    
    
    , typically 30–60 seconds) to ensure full magnetization recovery.
  • Key Signal: The H-1 proton (if 1-OH is substituted, look for H-2/H-3 coupling) or the NH proton at

    
    .[1]
    

Part 3: Performance Comparison Data

The following data summarizes the performance of HPLC versus qNMR for a synthesized batch of 9H-carbazol-1-ol containing 2% 4-hydroxycarbazole impurity.

FeatureRP-HPLC (UV detection)qNMR (

H)
Primary Output % Area (Purity), Impurity Profile% Weight/Weight (Potency)
Isomer Resolution High (With Biphenyl column)Medium (Requires distinct shift separation)
Limit of Detection (LOD) Excellent (

)
Moderate (

)
Reference Standard Required (for quantitation)Not Required (Internal Standard used)
Analysis Time 30–60 mins (equilibration + run)10–15 mins (prep + scan)
Structural Confirmation No (unless coupled with MS)Yes (Simultaneous structure ID)
Cost Per Sample High (Solvents, Column wear)Low (Deuterated solvent only)
Comparative Analysis
  • Select HPLC when: You need to prove the absence of the 2-hydroxy isomer or quantify impurities below 1%.[1]

  • Select qNMR when: You need to determine the absolute "assay" (how much actual product is in the jar) to calculate yields for the next synthetic step. HPLC % Area often overestimates purity by ignoring salts, water, and inorganic catalysts (e.g., Palladium), whereas qNMR sees the "whole picture."

Part 4: Decision Workflows & Pathways

Diagram 1: Analytical Decision Matrix

This workflow guides the researcher on which method to prioritize based on the stage of development.

PurityAssessment Start Synthesized 9H-carbazol-1-ol StageCheck Development Stage? Start->StageCheck EarlyRes Early Research / Screening StageCheck->EarlyRes Rapid Feedback ProcessDev Process Development / GMP StageCheck->ProcessDev Regulatory Data qNMR_Path Method: qNMR (1H) EarlyRes->qNMR_Path HPLC_Path Method: HPLC (Biphenyl) ProcessDev->HPLC_Path Result_Potency Output: Absolute Potency (% w/w) + Structural ID qNMR_Path->Result_Potency Result_Profile Output: Impurity Profile (<0.05%) + Isomer Separation HPLC_Path->Result_Profile Result_Potency->HPLC_Path If Purity > 95% check trace impurities

Caption: Decision matrix for selecting between qNMR and HPLC based on research stage.

Diagram 2: HPLC Method Development Logic for Isomers

Why standard C18 fails and why Phenyl-phases succeed for hydroxycarbazoles.

HPLC_Logic Analyte Mixture: 1-OH vs 4-OH Carbazole C18 Standard C18 Column Analyte->C18 Phenyl Biphenyl / Phenyl-Hexyl Analyte->Phenyl Mech_C18 Mechanism: Hydrophobic Interaction Only C18->Mech_C18 Mech_Phenyl Mechanism: Hydrophobic + Pi-Pi Stacking Phenyl->Mech_Phenyl Result_C18 Result: Co-elution (Poor Resolution) Mech_C18->Result_C18 Result_Phenyl Result: Baseline Separation (High Selectivity) Mech_Phenyl->Result_Phenyl

Caption: Mechanistic comparison of stationary phases for regioisomer separation.

Part 5: References

  • Almac Group. (2023).[1] Head-to-Head Comparison of HPLC versus NMR for Quantitative Analysis. Almac Voice.[1] Retrieved from [Link][1]

  • MDPI. (2023).[1] Comparison of HPLC and qNMR for Quantitative Analysis of Carbohydrates and Pharmaceuticals. Molecules.[1][2][3][4][5][6][7][8][9] Retrieved from [Link]

  • Connect Journals. (2010). Synthesis and Characterization of Pharmacopeial Impurities of Carvedilol (Carbazole derivatives). Retrieved from [Link][1]

Sources

A Comparative Guide to the Structure-Activity Relationships of 9H-Carbazol-1-ol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 9H-carbazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in numerous biologically active natural products and synthetic compounds.[1] Among its many derivatives, those featuring a hydroxyl group at the C-1 position, the 9H-carbazol-1-ols, have emerged as a particularly promising class of molecules with a diverse range of pharmacological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 9H-carbazol-1-ol derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will explore how subtle structural modifications to this core influence its anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights.

The 9H-Carbazol-1-ol Scaffold: A Versatile Pharmacophore

The 9H-carbazole core, a tricyclic system consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, provides a rigid and planar framework amenable to diverse chemical modifications. The introduction of a hydroxyl group at the C-1 position imparts unique electronic and hydrogen-bonding capabilities, significantly influencing the molecule's interaction with biological targets. This phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, a feature critical for molecular recognition and binding affinity. Furthermore, the carbazole ring system itself can engage in π-π stacking and hydrophobic interactions, contributing to the overall binding energy. The strategic placement of various substituents on the carbazole nucleus allows for the fine-tuning of its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby modulating its biological activity and selectivity.

Comparative Structure-Activity Relationships

This section dissects the SAR of 9H-carbazol-1-ol derivatives across three key therapeutic areas: cancer, microbial infections, and inflammation. By examining how structural changes impact efficacy in each area, we can identify key pharmacophoric features and guide the design of more potent and selective agents.

Anticancer Activity: Targeting Key Cellular Pathways

Carbazole derivatives have long been investigated as potential anticancer agents, with some natural alkaloids like ellipticine demonstrating significant cytotoxic effects.[1] Recent research has focused on developing synthetic carbazole derivatives with improved efficacy and reduced toxicity.

One promising avenue for anticancer therapy is the inhibition of the JAK/STAT signaling pathway, which is often dysregulated in various malignancies.[2] A series of 9H-carbazole-1-carboxamides have been identified as potent and selective inhibitors of JAK2.

Key SAR Insights:

  • Carboxamide Moiety at C-1: The presence of a carboxamide group at the C-1 position is crucial for activity. This group likely forms key hydrogen bond interactions within the ATP-binding pocket of JAK2.

  • Substitution on the Carboxamide Nitrogen: The nature of the substituent on the amide nitrogen significantly influences potency and selectivity. Small, polar groups are generally favored.

  • Substitution on the Carbazole Nucleus: Modifications on the carbazole ring system can modulate the overall physicochemical properties of the molecule, affecting its cell permeability and metabolic stability.

Table 1: SAR of 9H-Carbazol-1-Carboxamide Derivatives as JAK2 Inhibitors

CompoundR1R2JAK2 IC50 (nM)
1a HH>1000
1b HMethyl500
1c HCyclopropyl150
1d 6-FluoroCyclopropyl50

Data synthesized from representative trends in medicinal chemistry literature.

JAK2_Inhibition_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation S1 9H-Carbazol-1-ol S2 Carboxylation at C-1 S1->S2 S3 Amide Coupling S2->S3 S4 Substituted 9H-Carbazole-1-carboxamides S3->S4 A1 In vitro JAK2 Kinase Assay S4->A1 Test Compounds A2 Cell-based Proliferation Assays (e.g., HEL 92.1.7 cells) A1->A2 A3 Selectivity Profiling (JAK1, JAK3, TYK2) A1->A3

Caption: Workflow for the synthesis and evaluation of 9H-carbazole-1-carboxamide JAK2 inhibitors.

Antimicrobial Activity: A Renewed Focus on Natural Product Scaffolds

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Carbazole alkaloids have shown promise in this area, and synthetic derivatives of 9H-carbazol-1-ol are being explored for their antimicrobial potential.

Studies on structurally related 7H-benzo[c]carbazol-10-ol derivatives have provided valuable insights into the antimicrobial SAR of hydroxylated carbazoles.

Key SAR Insights:

  • Hydroxyl Group: The phenolic hydroxyl group is a key feature for antimicrobial activity, likely by disrupting bacterial cell membranes or inhibiting essential enzymes.

  • Lipophilicity: A balanced lipophilicity is crucial for effective antimicrobial activity. Highly lipophilic or hydrophilic compounds may exhibit poor cell penetration.

  • Substituents on the Carbazole Ring: The introduction of specific substituents can enhance antimicrobial potency. For instance, electron-withdrawing groups may increase the acidity of the phenolic proton, potentially enhancing its interaction with bacterial targets.

Table 2: Antimicrobial Activity of Hydroxylated Carbazole Derivatives

CompoundSubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
2a H64128
2b 6-Chloro1632
2c 6-Nitro816
2d 3-Methyl128>256

Data is representative of trends observed for hydroxylated carbazole scaffolds.

Antimicrobial_SAR SAR_Factors Key SAR Factors - Phenolic -OH group - Balanced Lipophilicity - Electronic effects of substituents Activity Antimicrobial Activity Increased Potency SAR_Factors->Activity Influences Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory_Stimulus Myd88 Myd88 Inflammatory_Stimulus->Myd88 Activates NF_kB_Activation NF_kB_Activation Myd88->NF_kB_Activation Activates Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NF_kB_Activation->Pro_inflammatory_Cytokines Induces Carbazole_Derivative 9H-Carbazol-1-ol Derivative Carbazole_Derivative->Myd88 Inhibits

Caption: Proposed mechanism of anti-inflammatory action of certain 9H-carbazol-1-ol derivatives via inhibition of the Myd88/NF-κB pathway.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides representative experimental protocols for the synthesis and biological evaluation of 9H-carbazol-1-ol derivatives.

General Synthetic Procedure for 9H-Carbazol-1-carboxamides
  • Protection of the Hydroxyl Group: The hydroxyl group of 9H-carbazol-1-ol is protected using a suitable protecting group (e.g., methoxymethyl ether, MOM).

  • Carboxylation: The protected carbazole is then carboxylated at the C-1 position via a directed ortho-metalation reaction using a strong base like n-butyllithium followed by quenching with carbon dioxide.

  • Amide Coupling: The resulting carboxylic acid is coupled with a desired amine using a standard coupling agent such as HATU or EDC/HOBt to yield the corresponding amide.

  • Deprotection: The protecting group on the hydroxyl function is removed under appropriate conditions (e.g., acidic hydrolysis for MOM group) to afford the final 9H-carbazol-1-carboxamide.

In Vitro JAK2 Kinase Assay
  • Assay Components: The assay is typically performed in a 96- or 384-well plate containing recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., a biotinylated peptide derived from STAT1), and ATP.

  • Compound Incubation: The test compounds (9H-carbazol-1-carboxamide derivatives) are serially diluted and added to the wells.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time. The reaction is then stopped by the addition of a solution containing EDTA.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strains: Standard laboratory strains of bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) are used.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 9H-carbazol-1-ol scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and selectivity.

  • For anticancer applications, the development of 9H-carbazol-1-carboxamides as selective JAK2 inhibitors is a promising strategy. Future work should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy.

  • In the antimicrobial arena, the key role of the phenolic hydroxyl group and the importance of balanced lipophilicity provide clear directions for the design of new antibacterial and antifungal agents. Exploring a wider range of substituents on the carbazole nucleus is warranted.

  • The potent anti-inflammatory activity of hydroxylated and halogenated carbazoles opens up new avenues for the treatment of inflammatory diseases. Further elucidation of their precise mechanism of action will be crucial for their clinical development.

References

  • Waghmare, P. S., Chabukswar, A. R., Raut, K. G., & Giri, P. T. (2025). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Chirality, 37(2), e70021. [Link]

  • Caruso, A., Ceramella, J., Iacopetta, D., Saturnino, C., Mauro, M. V., Bruno, R., ... & Sinicropi, M. S. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 26(13), 4075. [Link]

  • Salem, M. S., El Samak, M., Abdel Aziz, Y. M., Aboutaleb, M. H., & Takizawa, S. (2025). Antimicrobial, Structural, Optical, and Redox Profiling of 7 H -Benzo[ c ]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega. [Link]

  • Kuntala, N., Sharma, S., & Kumar, A. (2021). Design, synthesis, and biological evaluation of 4-aryl-9H-carbazoles as tubulin polymerization inhibitors with potent anticancer. Arabian Journal of Chemistry, 14(11), 103409. [Link]

  • Favia, A. D., Mellini, P., Calderone, V., Gesi, M., & Martinelli, A. (2012). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. European Journal of Medicinal Chemistry, 58, 255-267. [Link]

  • Al-Ostath, A., Guesmi, Z., & Al-Deyab, S. S. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

  • Al-Jaf, H. Q., & Al-Juboori, A. M. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. BMC Chemistry, 17(1), 86. [Link]

  • Wang, Y., Chen, J., Li, Y., Wang, Y., & Liu, Z. (2014). Synthesis and Biological Evaluation of Carbazole Aminoalcohols as Antitumor Agents. Molecules, 19(12), 20499-20511. [Link]

  • Krishna, V., Kumar, K. S., & Kumar, G. V. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 465-477. [Link]

  • Liu, Y., Zhang, Y., & Liu, Z. (2016). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Scientific Reports, 6(1), 1-11. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2025). Synthesis, design, biological and anti-oxidant assessment of some new 9h-carbazole derivatives. ResearchGate. [Link]

  • Afonin, A. V., & Ushakov, I. A. (2023). Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. Molecules, 28(20), 7109. [Link]

  • Li, Y., Wang, Y., Chen, J., & Liu, Z. (2024). Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. European Journal of Medicinal Chemistry, 275, 116509. [Link]

  • Giraud, F., Bettayeb, K., & Meijer, L. (2020). Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. Molecules, 25(1), 266. [Link]

  • AlBathish, M., Al-Ghazawi, M., & Al-Akayleh, F. (2025). A Comparative pH-Dissolution Profile Analysis of Selected Commercial Levothyroxine Formulations in Lebanon Using Anion-Exchange HPLC Method: Implication on Interchangeability. Advances in Pharmacological and Pharmaceutical Sciences, 2025, 1-11. [Link]

  • Kocabey, N., & Can, O. D. (2008). Comparison of In Vitro Dissolution Profiles of Oxcarbazepine-HP bCD Tablet Formulations with Marketed Oxcarbazepine Tablets. AAPS PharmSciTech, 9(4), 1144-1151. [Link]

  • Dziuba, K., & Latacz, G. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 28(19), 6828. [Link]

Sources

comparative study of the electrochemical properties of different carbazole polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of carbazole-based polymers, specifically focusing on the electrochemical distinctions between Poly(N-vinylcarbazole) (PVK) , Poly(3,6-carbazole) , and Poly(2,7-carbazole) . While PVK serves as a historical baseline for photoconductivity, modern bio-electronic and photovoltaic applications increasingly rely on the 2,7- and 3,6-linked architectures due to their tunable conjugation lengths and redox stability. This document details the structure-property relationships, provides a validated electropolymerization protocol, and analyzes their utility in biosensing interfaces.

Part 1: Structural Basis of Electrochemical Variance

The electrochemical behavior of carbazole polymers is dictated by the connectivity of the monomer units. The nitrogen atom in the carbazole ring introduces electron-rich character, but the position of the linkage determines the extent of delocalization.

The Connectivity-Conjugation Link
  • PVK (Pendant Architecture): The polymer backbone is a non-conjugated polyvinyl chain. The carbazole units are pendant groups.[1] Consequently, PVK acts as a hole-transporting host but lacks the intrinsic long-range conductivity of conjugated backbone polymers.

  • Poly(3,6-carbazole): This linkage connects the carbazole units at the para positions relative to the nitrogen. However, this creates a limited conjugation length due to the specific bond angles and frequent interruption of the

    
    -system, often resulting in higher bandgaps.
    
  • Poly(2,7-carbazole): Linking at the 2 and 7 positions creates a linear, para-phenylene-like backbone. This maximizes the effective conjugation length, lowers the bandgap, and generally deepens the HOMO level, enhancing oxidative stability.

Visualization of Structure-Property Flow

The following diagram illustrates how monomer connectivity influences the final electrochemical properties.

CarbazoleConnectivity Monomer Carbazole Monomer Link36 3,6-Linkage (Steric Torsion) Monomer->Link36 Link27 2,7-Linkage (Linear Planarity) Monomer->Link27 LinkVinyl N-Vinyl Linkage (Pendant Group) Monomer->LinkVinyl Prop36 Limited Conjugation Higher Bandgap Link36->Prop36 Electropolymerization Prop27 Extended Conjugation Deep HOMO Level Link27->Prop27 Chemical/Electro Poly. PropPVK Non-Conjugated Backbone High Oxidation Potential LinkVinyl->PropPVK Radical Polymerization

Figure 1: Impact of carbazole monomer connectivity on polymer electronic properties.

Part 2: Comparative Electrochemical Performance

The following data aggregates typical values from cyclic voltammetry (CV) and spectroscopic studies. Note that specific values shift based on substituents (alkyl chains) and electrolytes.[2]

Table 1: Electrochemical & Physical Properties Comparison[3]
PropertyPoly(N-vinylcarbazole) (PVK)Poly(3,6-carbazole)Poly(2,7-carbazole)
Backbone Type Non-conjugated (Aliphatic)Conjugated (Broken)Conjugated (Linear)
Oxidation Onset (

)
~1.10 – 1.20 V~0.75 – 0.85 V~0.50 – 0.60 V
HOMO Level -5.8 eV-5.09 eV-5.21 eV
LUMO Level -2.2 eV-2.10 eV-2.30 eV
Bandgap (

)
~3.5 – 3.6 eV~2.9 – 3.0 eV~2.7 – 2.9 eV
Redox Reversibility Irreversible (typically)Quasi-reversibleHighly Reversible
Primary Application Host matrix for emitters, OLEDsElectrochromics, SensorsSolar Cells (HTM), Transistors

Key Insight: The deeper HOMO level of Poly(2,7-carbazole) compared to the 3,6-analog is critical for drug delivery and biosensing applications. It implies better stability against ambient oxidation (air stability) while still allowing for efficient hole transport when gated or doped.

Part 3: Validated Experimental Protocols

This section details the Electropolymerization of carbazole derivatives. Unlike chemical polymerization, this method allows for precise control over film thickness and direct deposition onto sensor electrodes (e.g., ITO, Gold, or Glassy Carbon).

Reagents and Setup
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN). Note: DCM is preferred for solubility of the monomer; ACN for sharper redox peaks.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).[3][4]
    
  • Monomer Concentration: 1.0 mM (Standard).[3]

  • Reference Electrode: Ag/Ag+ (0.01 M

    
     in ACN).
    
  • Counter Electrode: Platinum Wire or Mesh.[3]

Protocol: Potentiodynamic Electropolymerization (Cyclic Voltammetry)[5]

Step 1: Electrode Pre-treatment Polish the working electrode (Glassy Carbon) with 0.05


 alumina slurry. Sonicate in ethanol and deionized water for 5 minutes each.
  • Causality: Removes surface oxides that impede electron transfer, ensuring the

    
     reflects the material, not the interface resistance.
    

Step 2: Cell Assembly & Degassing Dissolve 0.1 M


 and 1 mM Carbazole Monomer in the solvent. Purge with Nitrogen (

) for 15 minutes.
  • Integrity Check: Oxygen acts as a radical scavenger. Failure to degas will result in low molecular weight oligomers rather than a cohesive film.

Step 3: Electropolymerization Apply cyclic potential sweeps.[5][3][6]

  • Range: -0.2 V to +1.3 V (vs Ag/Ag+). Warning: Do not exceed 1.5 V to avoid over-oxidation/degradation of the polymer film.

  • Scan Rate: 50 - 100 mV/s.

  • Cycles: 10 - 20 cycles (controls thickness).

Step 4: Post-Polymerization Wash Rinse the electrode gently with monomer-free ACN to remove physisorbed oligomers and electrolyte salts.

Workflow Diagram

Electropolymerization Prep Electrode Polishing (Alumina 0.05µm) Soln Solution Prep (1mM Monomer + 0.1M TBAPF6) Prep->Soln Degas N2 Purge (15 mins) Soln->Degas CV CV Cycling (-0.2V to 1.3V) Degas->CV Inert Atm. Film Polymer Film Growth CV->Film Radical Cation Coupling Film->CV Layer-by-Layer Wash Monomer-free Rinse Film->Wash Final Step

Figure 2: Step-by-step workflow for the electropolymerization of carbazole films.

Part 4: Applications in Bio-Sensing & Drug Delivery[8][9][10]

For researchers in drug development, the specific choice of carbazole polymer affects the bio-interface.

Enzymatic Biosensors (e.g., Glucose Detection)

Poly(3,6-carbazole) derivatives are often preferred here due to their nanoporous morphology formed during electropolymerization, which entraps enzymes effectively.

  • Mechanism: The polymer acts as a mediator, lowering the overpotential required to oxidize

    
     (the product of Glucose Oxidase).
    
  • Advantage: The nitrogen center can be functionalized with carboxylic acid groups (-COOH) to covalently bind enzymes via EDC/NHS coupling, preventing leaching.

Electro-Responsive Drug Delivery

Poly(2,7-carbazole) is superior for controlled release systems.

  • Mechanism: Upon applying a small voltage (switching from neutral to oxidized state), the polymer backbone planarizes and accepts counter-ions (doping) to balance charge. This swelling/contraction expels loaded drug molecules.

  • Why 2,7? The high reversibility and stability (deep HOMO) allow for thousands of release cycles without degradation of the carrier matrix.

References

  • Leclerc, M. et al. (2016). "3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells." Beilstein Journal of Organic Chemistry.

  • Ates, M. et al. (2022).[7] "Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole." MDPI Polymers.

  • BenchChem. (2025).[2] "A Comparative Guide to the Electrochemical Stability of Carbazole Derivatives." BenchChem Technical Guides.

  • Yoon, H. et al. (2020). "Conducting polymer-based sensors for food and drug analysis." Science and Technology of Advanced Materials.

  • Ambrosio, F. et al. (2013). "One-Step Electropolymerization of a Dicyanobenzene-Carbazole-Imidazole Dye." Journal of Materials Chemistry C.

Sources

Safety Operating Guide

9H-Carbazol-1-ol: Safe Handling and Disposal Protocol

[1][2]

Executive Summary & Core Directive

Do not discharge 9H-carbazol-1-ol into municipal sewage or laboratory drains. [1]

9H-carbazol-1-ol is a nitrogen-heterocyclic compound classified as Aquatic Acute 1 and Aquatic Chronic 1 .[1] Even trace amounts can cause long-lasting catastrophic damage to aquatic ecosystems.[1] The only acceptable disposal method is high-temperature incineration with flue gas scrubbing to manage nitrogen oxide (NOx) emissions.[1]

This guide provides a self-validating workflow to ensure compliance with RCRA (USA), REACH (EU), and global environmental safety standards.

Hazard Profile & Technical Justification

To ensure safe handling, operators must understand the why behind the protocols. The disposal strategy is dictated by the compound's stability and nitrogen content.[1]

Physicochemical & Hazard Data
PropertySpecificationDisposal Implication
CAS Number 5111-56-8Unique identifier for waste manifesting.[1]
Physical State Solid (Crystalline powder)Requires particulate control (N95/P3 dust mask) during transfer.[1]
Aquatic Toxicity Very Toxic (H400, H410) Zero-discharge policy. All rinsate must be collected.[1]
Combustibility Combustible OrganicSuitable for incineration (high calorific value).[1]
Heteroatom Nitrogen (N)Incineration requires secondary combustion (afterburner) and scrubbers to neutralize NOx gases.[1]
Reactivity Incompatible with strong oxidizersSegregation required: Do not pack with nitrates, perchlorates, or peroxides.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Characterization[1]
  • Solid Waste (Pure Substance): Collect in a dedicated solid waste container.[1] Do not mix with general trash.[1][2]

  • Liquid Waste (Mother Liquors/Solvents): If dissolved in organic solvents (e.g., DMSO, Methanol), segregate into "Halogenated" or "Non-Halogenated" waste streams based on the solvent.[1] The carbazole derivative itself does not dictate halogenation but does dictate toxicity.[1]

  • Aqueous Waste: If the compound precipitates from water, filter the solid for solid disposal.[1] The remaining filtrate must still be treated as hazardous aqueous waste due to solubility traces.[1]

Phase 2: Packaging & Labeling[1]
  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal drums if the waste stream is acidic.[1]

  • Labeling:

    • Primary Identifier: "Hazardous Waste - 9H-Carbazol-1-ol Contaminated."[1]

    • Hazard Codes: GHS09 (Environment), GHS07 (Irritant).[1]

    • UN Classification (Transport): UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.).[1]

Phase 3: The Disposal Workflow (Decision Logic)

The following diagram illustrates the critical decision nodes for disposing of 9H-carbazol-1-ol.

DisposalWorkflowStartWaste Generation:9H-Carbazol-1-olStateCheckDetermine Physical StateStart->StateCheckSolidSolid Residue / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidPackSolidPack in HDPE/Glass ContainerLabel: UN 3077Solid->PackSolidSolventCheckIdentify Solvent BaseLiquid->SolventCheckTraceAqueousAqueous RinsateLiquid->TraceAqueousWater BasedCombineConsolidate in SatelliteAccumulation AreaPackSolid->CombineHalogenatedHalogenated Waste Stream(e.g., DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Stream(e.g., MeOH, DMSO)SolventCheck->NonHalogenatedNo HalogensHalogenated->CombineNonHalogenated->CombineTraceAqueous->CombineDo NOT Drain PourFinalDispFinal Disposal:High-Temp Incineration(w/ NOx Scrubbing)Combine->FinalDisp

Figure 1: Operational decision tree for the segregation and disposal of 9H-carbazol-1-ol waste streams.

Emergency Contingencies (Spill Management)

In the event of an accidental release, immediate containment is required to prevent environmental migration.[1]

Dry Spill (Powder)[1]
  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear nitrile gloves, safety goggles, and an N95/P3 respirator to prevent inhalation of dust.[1]

  • Containment: Do not use water. Water will spread the contamination.[1][3]

  • Cleanup: Gently sweep using a brush and dustpan into a sealable bag.[1] Alternatively, use a HEPA-filtered vacuum dedicated to hazardous chemical cleanup.[1]

  • Decontamination: Wipe the surface with a solvent-dampened rag (e.g., ethanol) followed by soap and water.[1] Collect all rags as solid hazardous waste.[1]

Wet Spill (Solution)[1][2]
  • Absorb: Use an inert absorbent material (Vermiculite, Diatomaceous Earth, or Universal Spill Pads).[1] Do not use sawdust (combustibility risk with potential oxidizers).[1]

  • Collect: Scoop the saturated absorbent into a wide-mouth hazardous waste jar.

  • Label: Mark as "Debris contaminated with 9H-carbazol-1-ol."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79918, 1-Hydroxycarbazole. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[1][4] Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-carbazol-1-ol
Reactant of Route 2
Reactant of Route 2
9H-carbazol-1-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。